molecular formula C7H10Cl2N2O B1587331 5-Chloro-2-methoxyphenylhydrazine hydrochloride CAS No. 5446-16-2

5-Chloro-2-methoxyphenylhydrazine hydrochloride

Cat. No.: B1587331
CAS No.: 5446-16-2
M. Wt: 209.07 g/mol
InChI Key: GOMLDPWKBMXMEX-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyphenylhydrazine hydrochloride is a useful research compound. Its molecular formula is C7H10Cl2N2O and its molecular weight is 209.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-7-3-2-5(8)4-6(7)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMLDPWKBMXMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373988
Record name 5-Chloro-2-methoxyphenylhydrazine hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID00373988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5446-16-2
Record name 5446-16-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-methoxyphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-2-methoxyphenylhydrazine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-methoxyphenylhydrazine hydrochloride: Properties, Handling, and Applications

Introduction

This compound is a substituted arylhydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its structural complexity, featuring a chlorinated and methoxylated phenyl ring attached to a hydrazine hydrochloride moiety, makes it a valuable intermediate in the synthesis of a wide array of fine chemicals and pharmaceutical compounds.[1] For researchers and professionals in drug development, understanding the nuanced physical properties, handling requirements, and synthetic utility of this reagent is paramount for its effective and safe application. The presence of the chloro and methoxy groups, in particular, offers strategic advantages in modulating the electronic and steric properties of target molecules, which can be pivotal in optimizing intermolecular interactions for drug discovery programs.[2] This guide provides a comprehensive overview of its core characteristics, grounded in authoritative data to support laboratory and development workflows.

Chemical Identity and Structure

The unique reactivity and physical nature of this compound stem directly from its molecular structure. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

IdentifierValueSource
CAS Number 5446-16-2[1][3]
Molecular Formula C₇H₁₀Cl₂N₂O[3]
Molecular Weight 209.07 g/mol [1][3]
Chemical Name (5-chloro-2-methoxyphenyl)hydrazine,hydrochloride[4]
Synonyms 4-Chloro-2-hydrazinoanisole hydrochloride[5]
InChI Key GOMLDPWKBMXMEX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NN.Cl[1][3]

The structure combines three key functional groups:

  • Hydrazine Hydrochloride: The primary reactive site for forming hydrazones, which are precursors to heterocyclic systems like indoles and pyrazoles. The salt form increases its stability.

  • Chlorine Atom: An electron-withdrawing group that influences the reactivity of the aromatic ring and can serve as a key interaction point in biological targets.

  • Methoxy Group: An electron-donating group that modulates the electronic properties of the ring and can participate in hydrogen bonding.

Physicochemical Properties

A thorough understanding of the compound's physical properties is essential for designing experiments, ensuring proper storage, and predicting its behavior in various solvent systems.

PropertyValueSignificance for Researchers
Appearance Solid[6]
Melting Point 195-196 °C (with decomposition)[5]
LogP 2.056 - 2.31[3][6]
Topological Polar Surface Area (TPSA) 47.28 Ų[3]

Melting Point: The relatively high melting point of 195-196 °C, accompanied by decomposition, is characteristic of a stable organic salt.[5] This thermal stability is adequate for most synthetic applications conducted at or below this temperature.

Lipophilicity (LogP): With a LogP value in the range of 2.056 to 2.31, the compound exhibits moderate lipophilicity.[3][6] This property is a critical parameter in drug development, influencing the molecule's solubility, permeability across biological membranes, and potential for off-target binding.

Stability and Storage: The compound is reported to be hygroscopic, light-sensitive, and air-sensitive. Therefore, it must be stored in a tightly closed container, preferably under an inert gas like argon or nitrogen. Recommended storage temperatures are between 10°C and 25°C.[1]

Spectroscopic Characterization (A Predictive Approach)

While specific experimental spectra for this compound are not widely published, its identity and purity would typically be confirmed using standard analytical techniques. The causality behind these choices is the unambiguous structural information each method provides.

Mass Spectrometry (MS): This technique confirms the molecular weight and fragmentation pattern. For the parent free base, (5-chloro-2-methoxyphenyl)hydrazine, the predicted monoisotopic mass is 172.04034 Da.[7] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. For a compound like this, a deuterated solvent such as DMSO-d₆ is often used due to the salt's polarity.

  • ¹H NMR: Would show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), and the hydrazine protons (-NHNH₂). The coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the phenyl ring.

  • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, confirming the presence of the methoxy carbon and the six aromatic carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for N-H stretching (from the hydrazine), C-O stretching (from the methoxy ether), and C-Cl stretching.

Safety, Handling, and Storage

This compound is a hazardous substance and requires strict safety protocols.

Hazard ClassGHS Statement
Acute Toxicity H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1]
Skin Irritation H315: Causes skin irritation.[1]
Eye Irritation H319: Causes serious eye irritation.[1]
Respiratory Sensitization H335: May cause respiratory irritation.[1]
Carcinogenicity H351: Suspected of causing cancer.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

  • Skin Protection: Use impervious, flame-resistant clothing and gloves.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[4]

Handling and First Aid:

  • Work should be conducted in a well-ventilated chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

  • If swallowed: Seek immediate medical advice.

Storage: Store in a dry, tightly closed container in a well-ventilated area between 10°C and 25°C.[1] The material is hygroscopic and sensitive to light and air, so storage under an inert atmosphere is recommended.

Role in Synthesis and Drug Discovery

This reagent is a quintessential example of a versatile building block, primarily used for constructing heterocyclic scaffolds that are prevalent in medicinal chemistry.[1] Its most prominent application is in the Fischer Indole Synthesis , a powerful reaction for creating indole rings from an arylhydrazine and an aldehyde or ketone.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product A 5-Chloro-2-methoxyphenylhydrazine hydrochloride C Step 1: Hydrazone Formation (Acid Catalyst) A->C B Ketone / Aldehyde (e.g., Cyclohexanone) B->C D Step 2: [3,3]-Sigmatropic Rearrangement (Heating) C->D Intermediate E Step 3: Rearomatization (Loss of NH3) D->E Intermediate F Substituted Indole Derivative (e.g., 6-Chloro-9-methoxy-1,2,3,4-tetrahydrocarbazole) E->F

Caption: Generalized workflow of the Fischer Indole Synthesis.

Illustrative Experimental Protocol: Synthesis of a Tetrahydrocarbazole Derivative

This protocol describes a generalized procedure for the Fischer Indole Synthesis using this compound. NOTE: This is an illustrative method; specific conditions may require optimization.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and an appropriate ketone (e.g., cyclohexanone, 1.1 eq) to a suitable solvent such as ethanol or acetic acid.

  • Hydrazone Formation: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid). Stir the mixture at room temperature or with gentle heating (40-60°C) for 1-2 hours until hydrazone formation is complete, as monitored by Thin Layer Chromatography (TLC).

  • Indolization (Cyclization): Increase the temperature to reflux the reaction mixture. The cyclization is often promoted by the acidic conditions and heat. Maintain reflux for 4-12 hours, continuing to monitor the reaction's progress by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid catalyst carefully with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final indole derivative.

This synthetic route is foundational in creating molecules for screening in drug discovery programs targeting a wide range of diseases, leveraging the unique substitution pattern provided by the starting hydrazine.

Conclusion

This compound is a high-value chemical intermediate with well-defined physical properties. Its utility, primarily as a precursor for complex heterocyclic systems, makes it a staple in the toolkit of synthetic and medicinal chemists. However, its hazardous nature necessitates rigorous adherence to safety and handling protocols. By leveraging the technical data presented in this guide, researchers and drug development professionals can confidently and safely incorporate this versatile building block into their synthetic workflows to advance scientific discovery.

References

5-Chloro-2-methoxyphenylhydrazine hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-methoxyphenylhydrazine Hydrochloride: Structure, Analysis, and Applications

Abstract

This compound (CAS No: 5446-16-2) is a substituted hydrazine salt that serves as a critical intermediate and versatile building block in synthetic organic chemistry.[1] Its structural features, particularly the chlorinated and methoxylated phenyl ring, make it a valuable precursor in the synthesis of fine chemicals and complex molecular scaffolds for pharmaceutical research. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and, most importantly, a detailed exposition of the analytical methodologies required for its characterization and quality control. Tailored for researchers and professionals in drug development, this document elucidates the causality behind analytical choices, offering field-proven insights into spectroscopic and chromatographic techniques to ensure empirical integrity.

Molecular Identity and Physicochemical Profile

A precise understanding of the molecule's fundamental properties is the cornerstone of its effective application in research and development.

Chemical Structure

The compound consists of a hydrazine group attached to a benzene ring, which is substituted with a chloro group at position 5 and a methoxy group at position 2. It is supplied as a hydrochloride salt to improve stability and handling.

Caption: Chemical structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below. These data are critical for determining appropriate storage conditions, solvent selection, and handling procedures.

PropertyValueReference(s)
CAS Number 5446-16-2[1][2][3][4]
Molecular Formula C₇H₉ClN₂O · HCl[1]
Molecular Weight 209.07 g/mol [1][2][3]
Appearance Solid[4]
Melting Point 195-196 °C (with decomposition)[1][4]
SMILES COC1=C(C=C(C=C1)Cl)NN.Cl[1][2]
InChI Key GOMLDPWKBMXMEX-UHFFFAOYSA-N
Storage Store in a dry, cool, and well-ventilated place (2-8°C recommended for long-term).[2][5]

Synthesis Pathway Overview

As an intermediate, the synthesis of this compound is a key industrial process. The most common and established route begins with the corresponding aniline, 5-chloro-2-methoxyaniline. This pathway involves a two-step process: diazotization followed by reduction.

  • Diazotization: The primary aromatic amine (5-chloro-2-methoxyaniline) is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a diazonium salt.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) or catalytic hydrogenation.[6] The final product is isolated as a stable hydrochloride salt.

SynthesisWorkflow A 5-Chloro-2-methoxyaniline B Diazonium Salt Intermediate A->B  1. NaNO₂, HCl  2. 0-5 °C C 5-Chloro-2-methoxyphenylhydrazine HCl B->C  Reduction  (e.g., SnCl₂ or H₂/Catalyst)

Caption: Generalized synthesis workflow for 5-Chloro-2-methoxyphenylhydrazine HCl.

Comprehensive Analytical Characterization

Rigorous analytical characterization is non-negotiable to validate the identity, purity, and stability of chemical intermediates in a research or manufacturing setting. The following protocols are designed as self-validating systems.

Spectroscopic Analysis

Causality: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon framework.

Experimental Protocol (¹H NMR):

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is a salt).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Process the data, referencing the residual solvent peak (e.g., DMSO at ~2.50 ppm).

Predicted ¹H NMR Signals (in DMSO-d₆) MultiplicityAssignment
~10.1 ppmBroad SingletHydrazine protons (NH, NH₂)
~7.0-7.2 ppmMultiplet3 Aromatic protons (Ar-H)
~3.8 ppmSingletMethoxy protons (OCH₃)

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Causality: MS is employed to confirm the molecular weight of the compound and to analyze its isotopic distribution, which is particularly informative due to the presence of a chlorine atom. The characteristic 3:1 ratio of the M and M+2 isotope peaks provides strong evidence for a monochlorinated compound.

Experimental Protocol (ESI-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).

  • Acquire the spectrum in positive ion mode.

Predicted Mass-to-Charge Ratios (m/z) AdductIdentity
173.0476[M+H]⁺Protonated free base
195.0296[M+Na]⁺Sodiated free base

Data predicted for the free base C₇H₉ClN₂O.[7]

Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The presence of N-H, C-O, C-Cl, and aromatic C=C bonds can be quickly verified.

Experimental Protocol (KBr Pellet):

  • Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Characteristic FTIR Absorption Bands (cm⁻¹) Functional GroupVibration Type
3200-3400N-HStretching (Hydrazine)
2850-3000C-HStretching (Aromatic & Aliphatic)
1500-1600C=CStretching (Aromatic Ring)
1200-1250C-OStretching (Aryl Ether)
700-800C-ClStretching
Chromatographic Purity Assessment

Causality: RP-HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients. It separates the main compound from any impurities, such as starting materials, byproducts, or degradation products, allowing for precise quantification.[8]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Chromatographic System: Use a standard HPLC system equipped with a UV detector.

  • Analysis: Inject 5-10 µL of the sample solution and run the chromatographic method.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Typical HPLC Method Parameters
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

This method is a representative example and may require optimization.

AnalyticalWorkflow cluster_0 Structural Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry FTIR FTIR Spectroscopy HPLC RP-HPLC Sample Sample of 5-Chloro-2- methoxyphenylhydrazine HCl Sample->NMR Identity Sample->MS Molecular Weight Sample->FTIR Functional Groups Sample->HPLC Purity (%)

Caption: Integrated workflow for the analytical characterization of the compound.

Applications in Drug Discovery and Chemical Synthesis

This compound is not an end product but a crucial starting material. Its utility stems from the reactivity of the hydrazine moiety and the specific substitution pattern on the phenyl ring.

  • Fischer Indole Synthesis: Hydrazines are the quintessential reagents for the Fischer indole synthesis, one of the oldest and most reliable methods for preparing the indole scaffold. This heterocyclic core is present in a vast number of pharmaceuticals, including tryptans, anti-inflammatory agents, and anti-cancer drugs.

  • Precursor for Heterocyclic Compounds: Beyond indoles, this intermediate is used to synthesize a variety of other heterocyclic systems, such as pyrazoles and indazoles, which are also privileged structures in medicinal chemistry.

  • Influence of Substituents: The chloro and methoxy groups are not merely passive substituents. They play active roles in modulating the electronic properties and lipophilicity of the final molecules, which can significantly impact their biological activity, metabolic stability, and pharmacokinetic profile.[9][10]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Information: [1]

  • Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer).

Safe Handling Procedures:

  • Handle in a well-ventilated area or a chemical fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Avoid formation of dust and aerosols.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

Storage Recommendations:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • For long-term stability, storage at 2-8°C is recommended.[2]

Conclusion

This compound is a high-value chemical intermediate whose proper use is predicated on a thorough understanding of its properties and a rigorous application of analytical chemistry. The integrated workflow of spectroscopic and chromatographic techniques detailed in this guide provides a robust framework for researchers to confirm the compound's identity and assess its purity with confidence. By synthesizing technical accuracy with the logic behind experimental design, this guide serves as a practical resource for scientists and developers leveraging this versatile building block in the pursuit of new chemical entities.

References

Synthesis and characterization of 5-Chloro-2-methoxyphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-methoxyphenylhydrazine Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical intermediate in modern organic and medicinal chemistry. We will move beyond simple procedural lists to explore the underlying principles of its synthesis, the logic behind its characterization, its significant applications, and the necessary safety protocols for its handling. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile compound.

Strategic Importance and Overview

This compound (CAS No: 5446-16-2) is a substituted arylhydrazine derivative.[1][2] While it may appear to be a simple building block, its true value lies in its role as a key precursor for constructing more complex molecular architectures, most notably the indole scaffold. The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[3][4]

The primary utility of this compound is in the Fischer indole synthesis , a robust and widely used reaction for creating indole rings from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[5][6] The specific substitution pattern of this compound—a chloro group at the 5-position and a methoxy group at the 2-position—allows for the synthesis of precisely functionalized indoles, which are pivotal in the development of targeted therapeutics.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5446-16-2[1][2]
Molecular Formula C₇H₁₀Cl₂N₂O[1][2]
Molecular Weight 209.07 g/mol [1][8]
Appearance Solid[1]
Melting Point ~195 °C[9]
Storage Sealed in dry, 2-8°C[2]

Synthesis Pathway: From Aniline to Hydrazine

The most common and industrially relevant synthesis of this compound is a two-step process commencing with the corresponding aniline, 5-Chloro-2-methoxyaniline. The pathway involves the formation of a diazonium salt intermediate, which is subsequently reduced to the target hydrazine.

Step 1: Diazotization of 5-Chloro-2-methoxyaniline

Diazotization is the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is fundamental in aromatic chemistry.

  • Causality: The reaction must be conducted at low temperatures (typically 0–5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yields.[10] The strong acid, typically hydrochloric acid, serves two purposes: it protonates the amine to make it soluble and generates the necessary nitrous acid from sodium nitrite.

Step 2: Reduction of the Diazonium Salt

The diazonium salt is a versatile intermediate that can be converted to a variety of functional groups. To synthesize the hydrazine, the diazonium salt is reduced. While various reducing agents like sodium sulfite or ascorbic acid can be used, stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is a classic and effective method.[11][12][13]

  • Causality: Stannous chloride is a potent reducing agent capable of reducing the N≡N triple bond of the diazonium group to the N-N single bond of the hydrazine. The reaction is performed in a highly acidic medium to maintain the stability of the reactants and the product, which precipitates as the hydrochloride salt.

Synthesis_Pathway cluster_start Starting Material cluster_reagents1 Step 1: Diazotization cluster_intermediate Intermediate cluster_reagents2 Step 2: Reduction cluster_product Final Product Start 5-Chloro-2-methoxyaniline Reagent1 NaNO₂, HCl Intermediate 5-Chloro-2-methoxyphenyldiazonium chloride Reagent1->Intermediate Condition1 0-5 °C Reagent2 SnCl₂·2H₂O, conc. HCl Product 5-Chloro-2-methoxyphenylhydrazine hydrochloride Reagent2->Product Characterization_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Techniques cluster_validation Validation Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR Identity Structural Identity Confirmed NMR->Identity Purity Purity Assessment NMR->Purity MS->Identity IR->Identity Final Validated Compound Identity->Final Purity->Final Fischer_Indole_Synthesis cluster_intermediate Intermediate Formation cluster_rearrangement Key Mechanistic Steps cluster_product Final Product Hydrazine 5-Chloro-2-methoxy- phenylhydrazine HCl Hydrazone Phenylhydrazone Hydrazine->Hydrazone Carbonyl Aldehyde or Ketone (e.g., Pyruvate) Carbonyl->Hydrazone Catalyst Acid Catalyst (e.g., HCl, ZnCl₂) Rearrangement [3,3]-Sigmatropic Rearrangement Catalyst->Rearrangement Heat Cyclization Cyclization & Elimination of NH₃ Rearrangement->Cyclization Indole Substituted Indole Derivative Cyclization->Indole

References

5-Chloro-2-methoxyphenylhydrazine hydrochloride CAS number 5446-16-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-methoxyphenylhydrazine hydrochloride (CAS 5446-16-2) for Advanced Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. Moving beyond basic data, we delve into the mechanistic nuances, practical applications, and critical safety protocols that underpin its utility as a pivotal intermediate in modern organic synthesis.

Core Identity and Physicochemical Profile

This compound is a substituted phenylhydrazine salt. Its structure, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, imparts specific reactivity characteristics that are highly valuable in the synthesis of complex heterocyclic scaffolds, particularly indoles.

Key Physicochemical Data

The fundamental properties of this reagent are summarized below, providing a quick reference for experimental design and stoichiometric calculations.

PropertyValueSource(s)
CAS Number 5446-16-2
Molecular Formula C₇H₁₀Cl₂N₂O
Molecular Weight 209.07 g/mol
Melting Point 195-196 °C (decomposes)
Form Solid
SMILES COC1=C(C=C(C=C1)Cl)NN.Cl
InChI Key GOMLDPWKBMXMEX-UHFFFAOYSA-N

The Cornerstone Application: Fischer Indole Synthesis

The primary utility of this compound lies in its role as a precursor in the Fischer indole synthesis, a robust and versatile reaction discovered in 1883 that forms an indole ring from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals, including antimigraine drugs of the triptan class.

Mechanistic Deep Dive

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is a sophisticated cascade of acid-catalyzed transformations.

  • Hydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate. This is a reversible reaction, often driven to completion by removal of water.

  • Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.

  • -Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement. This is typically the rate-determining step, which transiently disrupts the aromaticity of the benzene ring to form a new C-C bond.

  • Rearomatization & Cyclization: The intermediate quickly rearomatizes. The newly formed aniline nitrogen then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring aminoacetal (aminal).

  • Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.

Fischer_Indole_Synthesis Figure 1: Reaction Mechanism of the Fischer Indole Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2 & 3: Tautomerization & Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Elimination Hydrazine 5-Chloro-2-methoxy- phenylhydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone + H⁺, -H₂O Ketone Ketone/Aldehyde (e.g., Cyclohexanone) Ketone->Hydrazone + H⁺, -H₂O Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate (Post [3,3]-Shift) Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Cyclization Indole Aromatic Indole Product Aminal->Indole + H⁺, -NH₃ Synthesis_Workflow Figure 2: Experimental Workflow for Indole Synthesis Start 1. Reactant Charging (Hydrazine HCl, Ketone, Acetic Acid) Hydrazone_Formation 2. Hydrazone Formation (80 °C, 1 hr) Start->Hydrazone_Formation Indolization 3. Indolization (Add PPA, 110 °C, 2-3 hr) Hydrazone_Formation->Indolization Quench 4. Reaction Quench (Pour onto ice) Indolization->Quench Neutralize 5. Neutralization (Sat. NaHCO₃) Quench->Neutralize Extract 6. Extraction (Ethyl Acetate) Neutralize->Extract Purify 7. Purification (Column Chromatography) Extract->Purify Analyze 8. Characterization (NMR, MS, MP) Purify->Analyze

Spectroscopic data (NMR, IR, MS) of 5-Chloro-2-methoxyphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-methoxyphenylhydrazine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic hydrazine derivative. Compounds of this class are valuable intermediates in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules through reactions like the Fischer indole synthesis. Given its role as a chemical building block, unambiguous confirmation of its structure and purity is paramount. This guide provides a comprehensive overview of the expected spectroscopic data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) for this compound (C₇H₁₀Cl₂N₂O, MW: 209.07 g/mol ).[1]

This document moves beyond a simple data dump, offering insights into the rationale behind data acquisition protocols and the interpretation of spectral features. It is designed for researchers and drug development professionals who require a robust framework for the analytical validation of this compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of 5-Chloro-2-methoxyphenylhydrazine, in its hydrochloride form, contains several key functional groups that give rise to distinct spectroscopic signals:

  • A trisubstituted benzene ring: This will show characteristic signals in the aromatic region of NMR spectra and specific absorption bands in the IR spectrum.

  • A methoxy group (-OCH₃): This will produce a sharp singlet in the ¹H NMR spectrum and a distinct C-O stretching band in the IR spectrum.

  • A chloro group (-Cl): The presence of chlorine is most definitively confirmed in mass spectrometry by its characteristic isotopic pattern.

  • A hydrazinium group (-NHNH₃⁺): As a hydrochloride salt, the hydrazine moiety is protonated. The labile N-H protons will have exchange characteristics visible in NMR and distinct stretching vibrations in IR.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For a salt like this compound, electrospray ionization (ESI) in positive ion mode is the preferred technique as it gently ionizes the molecule, typically leading to the observation of the free base cation.

Causality in Experimental Choice: ESI is chosen over harsher methods like electron impact (EI) to minimize fragmentation and maximize the abundance of the molecular ion of the free base, [M+H]⁺, which is crucial for confirming the molecular weight.

Expected Mass Spectrum Data

The mass spectrum should reveal the molecular ion corresponding to the free base, C₇H₉ClN₂O. The most critical feature is the isotopic pattern of the chlorine atom. Chlorine exists naturally as two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two major peaks in the mass spectrum separated by approximately 2 m/z units, with a characteristic intensity ratio of roughly 3:1.

Ion Description Expected m/z (for [M+H]⁺) Relative Intensity
[M+H]⁺Molecular ion with ³⁵Cl~173.04100% (base peak)
[M+2+H]⁺Molecular ion with ³⁷Cl~175.04~32%
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Set up the mass spectrometer for positive ion mode electrospray ionization (ESI+).

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Validation: Confirm the presence of the [M+H]⁺ ion and verify the characteristic 3:1 isotopic pattern for a monochlorinated compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show several characteristic bands. The data is predicted based on typical frequencies for similar structures, such as phenylhydrazine hydrochloride and (2-methoxyphenyl)hydrazine hydrochloride.[2][3]

Frequency Range (cm⁻¹) Vibration Type Functional Group Comments
3200-2800N-H StretchHydrazinium (-NHNH₃⁺)Broad absorption due to hydrogen bonding and salt formation.
3000-2840C-H StretchMethoxy (-OCH₃)Sharp, medium intensity bands.
1600-1580, 1500-1400C=C StretchAromatic RingMultiple sharp bands characteristic of the benzene ring.
1250-1200C-O StretchAryl EtherStrong, characteristic stretch.
1100-1000C-Cl StretchAryl HalideMay be difficult to assign definitively.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No sample preparation (like KBr pellets) is required.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and ATR correction if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Causality in Experimental Choice: A polar aprotic solvent like DMSO-d₆ is the ideal choice for NMR analysis of this hydrochloride salt. It readily dissolves the ionic compound and, importantly, slows down the rate of proton exchange for the N-H protons, allowing them to be observed as potentially broad peaks.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Expected Coupling
~10.0-11.0Broad Singlet3H-NH₃⁺Labile protons of the hydrazinium group, often broad.
~7.0-7.2Multiplet3HAr-H Aromatic protons. Their exact shifts and splitting are complex. H4 will likely be a doublet of doublets, H3 a doublet, and H6 a doublet.
~3.85Singlet3H-OCHMethoxy protons, appear as a sharp singlet with no coupling.
Aromatic Region Splitting Pattern

The three aromatic protons (H3, H4, H6) form an AMX spin system.

  • H6: Ortho-coupled to H4 (J ≈ 8-9 Hz). Appears as a doublet.

  • H4: Ortho-coupled to H6 (J ≈ 8-9 Hz) and meta-coupled to H3 (J ≈ 2-3 Hz). Appears as a doublet of doublets.

  • H3: Meta-coupled to H4 (J ≈ 2-3 Hz). Appears as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Rationale
~148C2Aromatic carbon attached to the electron-donating -OCH₃ group.
~140C1Aromatic carbon attached to the -NHNH₃⁺ group.
~128C5Aromatic carbon bearing the chlorine atom.
~122C6Aromatic C-H.
~118C4Aromatic C-H.
~115C3Aromatic C-H.
~56-OC H₃Methoxy carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters. Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Reference the spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. A robust structural confirmation relies on integrating the data from MS, IR, and NMR. The following workflow illustrates this synergistic process.

G cluster_0 Primary Analysis cluster_1 Data Interpretation cluster_2 Validation MS Mass Spec (ESI+) MS_data Molecular Weight Isotope Pattern (3:1 for Cl) MS->MS_data Provides IR IR Spec (ATR) IR_data Functional Groups (-NHNH₃⁺, -OCH₃, Ar) IR->IR_data Provides NMR NMR Spec (¹H & ¹³C) NMR_data C-H Framework Connectivity & Environment NMR->NMR_data Provides Conclusion Structure Confirmed Purity Assessed MS_data->Conclusion IR_data->Conclusion NMR_data->Conclusion

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The structural elucidation of this compound is achieved through a coordinated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular weight and the presence of chlorine via its distinct isotopic signature. Infrared spectroscopy verifies the presence of key functional groups, including the hydrazinium, methoxy, and aromatic moieties. Finally, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern and overall structure. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important chemical intermediate.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-2-methoxyphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 5-Chloro-2-methoxyphenylhydrazine hydrochloride, a crucial intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to empower users in their laboratory endeavors.

Introduction: Understanding the Molecule

This compound (CAS No. 5446-16-2) is a substituted arylhydrazine salt with the molecular formula C₇H₁₀Cl₂N₂O and a molecular weight of 209.07 g/mol .[1][2] Its structure, featuring a chlorinated and methoxylated phenyl ring attached to a hydrazine moiety, makes it a valuable building block in the synthesis of various heterocyclic compounds, including indole derivatives, which are prevalent in many pharmaceutically active molecules. The hydrochloride salt form is often preferred to improve the stability and handling of the otherwise reactive free base.

Understanding the solubility and stability of this compound is paramount for its effective use in synthetic chemistry and for ensuring the quality and purity of resulting products. This guide will delve into the theoretical and practical aspects of these critical parameters.

Solubility Profile: A Theoretical and Practical Approach

While specific quantitative solubility data for this compound is not extensively documented in public literature,[3] a scientifically sound profile can be extrapolated from the behavior of analogous substituted phenylhydrazine hydrochlorides. As a salt, it is expected to exhibit appreciable solubility in polar protic solvents and limited solubility in nonpolar organic solvents.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors:

  • pH: The hydrochloride salt of a weak base, its aqueous solubility is expected to be pH-dependent. In acidic to neutral media, the compound will exist predominantly in its ionized form, enhancing its solubility in water.[4] As the pH becomes more alkaline, the free base will be liberated, which is likely to be less water-soluble and may precipitate out of solution.

  • Solvent Polarity: As a polar, ionic compound, it is predicted to be more soluble in polar solvents like water, methanol, and ethanol.[5] Its solubility will likely decrease in less polar solvents such as acetone, ethyl acetate, and dichloromethane, and it is expected to be poorly soluble in nonpolar solvents like hexanes and toluene.

  • Temperature: For most solid-solvent systems, solubility increases with temperature. This can be leveraged during dissolution for reactions but may also lead to precipitation upon cooling.[5]

  • Common Ion Effect: In aqueous solutions containing chloride ions, the solubility of this compound may be slightly reduced due to the common ion effect.

Data Presentation: Predicted Solubility

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. It is imperative to experimentally verify these predictions for specific applications.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolSolubleThe ionic nature of the hydrochloride salt and the potential for hydrogen bonding favor dissolution.
Polar AproticDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Moderately SolubleThese solvents have high dielectric constants and can solvate the ionic species.
Moderately PolarAcetone, Ethyl AcetateSparingly SolubleThe lower polarity is less effective at solvating the ionic lattice.
NonpolarToluene, HexaneInsolubleThe large difference in polarity between the solute and solvent disfavors dissolution.

Stability and Degradation Pathways

Substituted phenylhydrazines are known to be susceptible to degradation, primarily through oxidation. The hydrochloride salt form enhances stability compared to the free base, but careful handling and storage are still crucial.

Key Factors Affecting Stability
  • Oxidation: The hydrazine moiety is readily oxidized, a process that can be catalyzed by trace metal ions (e.g., Cu²⁺), light, and the presence of oxygen.[6] This can lead to the formation of various degradation products, including the corresponding diazonium salt and other colored impurities. The electron-donating methoxy group on the phenyl ring may increase susceptibility to oxidation, while the electron-withdrawing chloro group may have a counteracting effect.

  • pH: While the salt is more stable in acidic conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis or other degradation pathways.

  • Light and Air: Many hydrazine derivatives are light and air-sensitive.[7] Exposure can initiate radical chain reactions, leading to complex degradation mixtures. Storage under an inert atmosphere (e.g., nitrogen or argon) and in amber vials is recommended.

  • Temperature: Elevated temperatures can accelerate decomposition reactions.[8][9][10] Therefore, storage at controlled room temperature or under refrigerated conditions is advisable.

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be oxidation. A plausible mechanism is outlined below:

G cluster_main Oxidative Degradation Pathway A 5-Chloro-2-methoxyphenylhydrazine (as free base) B Phenylhydrazyl Radical A->B [O] (e.g., O2, Metal ions) C Phenyldiazene B->C -H• D Benzenediazonium Ion C->D [O] E Further Degradation Products D->E H2O

Caption: Plausible oxidative degradation pathway of 5-Chloro-2-methoxyphenylhydrazine.

This pathway involves the initial oxidation to a radical species, followed by further oxidation to a diazene and then a diazonium ion, which can subsequently react with water to form various phenolic and other degradation products.[6]

Experimental Protocols for Solubility Determination

To obtain reliable, quantitative solubility data, standardized experimental procedures are essential. The following sections detail protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound and is considered the "gold standard."[4]

G cluster_workflow Thermodynamic Solubility Workflow start Start step1 Add excess solid compound to a known volume of solvent in a vial. start->step1 step2 Equilibrate at a constant temperature (e.g., 25°C) with agitation for 24-48 hours. step1->step2 step3 Allow undissolved solid to settle. step2->step3 step4 Filter or centrifuge to obtain a clear, saturated solution. step3->step4 step5 Quantify the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV). step4->step5 end_node End step5->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvents (e.g., water, buffers of different pH, organic solvents).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as HPLC-UV. Calculate the original concentration in the saturated solution.

Kinetic Solubility Determination (High-Throughput Method)

This method is useful for rapid screening and measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.[11][12]

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Detection: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability of this compound, forced degradation studies are indispensable.[13][14][15] These studies expose the compound to stress conditions to identify potential degradation products and pathways.

G cluster_workflow Forced Degradation Study Workflow start Prepare solutions of the compound in appropriate solvents. stress_conditions Expose solutions to stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (e.g., UV/Vis light) start->stress_conditions sampling Withdraw aliquots at various time points. stress_conditions->sampling analysis Analyze samples using a stability-indicating HPLC method. sampling->analysis evaluation Identify and quantify degradation products. Propose degradation pathways. analysis->evaluation end_node End evaluation->end_node

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).

  • Stress Conditions:

    • Acidic: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl.

    • Basic: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂.

    • Thermal: Store the sample solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the sample solution to light according to ICH Q1B guidelines.

  • Time Points: Analyze the samples at initial, and subsequent time points (e.g., 2, 4, 8, 24 hours) until significant degradation (5-20%) is observed.

  • Analysis: Use a validated stability-indicating HPLC-UV method to separate the parent compound from any degradation products. Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.

Recommended Analytical Method: HPLC-UV

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely accessible technique for the quantification of this compound and its potential degradation products.[16]

Typical HPLC-UV Parameters:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient to elute the parent compound and any degradants.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm (or as determined by UV scan)
Injection Volume 10 µL

This method should be fully validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific published data on the solubility and stability of this compound is scarce, a strong understanding of its properties can be derived from the behavior of analogous substituted phenylhydrazines. This guide provides a robust framework for researchers and drug development professionals to predict its behavior and, more importantly, to experimentally determine its solubility and stability profiles in a scientifically rigorous manner. By employing the detailed protocols herein, users can generate the necessary data to optimize synthetic processes, ensure the quality of their products, and meet regulatory requirements.

References

An In-depth Technical Guide to 5-Chloro-2-methoxyphenylhydrazine hydrochloride: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-2-methoxyphenylhydrazine hydrochloride, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, chemical properties, and its pivotal role in the construction of indole scaffolds, a common motif in pharmacologically active molecules.

Introduction: A Specialized Reagent in a Storied Reaction

This compound (CAS No. 5446-16-2) is a substituted phenylhydrazine derivative that has found its niche primarily as a precursor in the Fischer indole synthesis.[1] The historical significance of this compound is intrinsically linked to the broader development and application of the Fischer indole synthesis, a powerful method for creating indole rings discovered by Emil Fischer in 1883.[2] While the specific discovery of this compound is not prominently documented in seminal, standalone publications, its utility has been established through its application in the synthesis of complex heterocyclic compounds.

The presence of the chloro and methoxy substituents on the phenyl ring makes this reagent particularly valuable for introducing specific electronic and steric properties into the target indole, influencing the reaction's regioselectivity and the final product's biological activity.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValue
CAS Number 5446-16-2[4]
Molecular Formula C₇H₁₀Cl₂N₂O[4]
Molecular Weight 209.07 g/mol [1]
Melting Point 195 °C[1]
Appearance Solid[4]
SMILES COC1=C(C=C(C=C1)Cl)NN.Cl[4]
InChI Key GOMLDPWKBMXMEX-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of substituted phenylhydrazines like this compound typically follows a well-established pathway involving the reduction of a corresponding diazonium salt. This multi-step process begins with the diazotization of the parent aniline, followed by reduction to the desired hydrazine.

General Synthetic Pathway

The synthesis originates from 5-chloro-2-methoxyaniline. The overall transformation can be visualized as follows:

G cluster_0 Synthesis of this compound A 5-Chloro-2-methoxyaniline B Diazonium Salt Intermediate A->B  Diazotization (NaNO₂, HCl) C 5-Chloro-2-methoxyphenylhydrazine B->C  Reduction (e.g., SnCl₂, Na₂SO₃) D This compound C->D  Acidification (HCl)

Fig. 1: General synthetic scheme for this compound.
Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven method for the synthesis of a substituted phenylhydrazine hydrochloride, adapted for the specific case of this compound.

Step 1: Diazotization of 5-Chloro-2-methoxyaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 5-chloro-2-methoxyaniline and a solution of concentrated hydrochloric acid in water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate, larger flask, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, and cool it to 0 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution to the reducing agent solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

Step 3: Isolation and Purification of the Hydrochloride Salt

  • The resulting precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with a small amount of cold water, followed by a non-polar solvent like diethyl ether to remove any organic impurities.

  • Dry the product under vacuum to obtain the final, solid hydrochloride salt.

Application in Fischer Indole Synthesis

The primary and most significant application of this compound is as a key starting material in the Fischer indole synthesis.[5] This reaction allows for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry due to its presence in a vast array of natural products and pharmaceuticals.[6]

The Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis is a complex, acid-catalyzed reaction that proceeds through several key intermediates. A simplified mechanism is illustrated below:

G cluster_1 Fischer Indole Synthesis Mechanism A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B  Condensation C Ene-hydrazine (Tautomer) B->C  Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization & Aromatization E->F G Indole Product F->G  -NH₃

Fig. 2: Simplified mechanism of the Fischer indole synthesis.
Field-Proven Insights: The "Abnormal" Fischer Indole Synthesis

A crucial consideration when using methoxy-substituted phenylhydrazines, such as the 2-methoxy derivative, is the potential for "abnormal" products.[3] Research has shown that under certain acidic conditions, particularly with HCl in ethanol, the cyclization can occur at the methoxy-substituted carbon, leading to the displacement of the methoxy group and the incorporation of a chlorine atom from the reaction medium onto the indole ring.[3] This highlights the importance of careful selection of the acid catalyst and solvent system to control the regiochemical outcome of the synthesis. For instance, using a non-nucleophilic acid or a Lewis acid catalyst can often favor the "normal" cyclization pathway.

Experimental Workflow: Fischer Indole Synthesis

The following is a detailed, step-by-step methodology for a typical Fischer indole synthesis using this compound.

G cluster_2 Experimental Workflow: Fischer Indole Synthesis A Reactants: 5-Chloro-2-methoxyphenylhydrazine HCl + Carbonyl Compound B Solvent & Acid Catalyst Addition A->B C Heating/Reflux B->C D Reaction Quenching C->D E Extraction D->E F Purification (e.g., Chromatography) E->F G Characterization (NMR, MS) F->G

Fig. 3: A typical experimental workflow for the Fischer indole synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and the desired ketone or aldehyde.

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, acetic acid, or toluene) and the chosen acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by carefully adding it to a beaker of ice water.

  • Extraction: Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final indole product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound stands as a valuable and specialized reagent in the synthetic chemist's toolkit. While its history is intertwined with the broader evolution of the Fischer indole synthesis, its utility is clear and present. The chloro and methoxy substituents provide a handle for fine-tuning the electronic and steric properties of the resulting indole core, making it a key building block in the pursuit of novel, biologically active compounds. A deep understanding of its synthesis, properties, and the nuances of its application in the Fischer indole synthesis, including the potential for "abnormal" reaction pathways, is essential for its successful implementation in research and development.

References

A Theoretical and Practical Guide to 5-Chloro-2-methoxyphenylhydrazine Hydrochloride: Synthesis, Computational Analysis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxyphenylhydrazine hydrochloride, a versatile chemical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, safety protocols, and a detailed framework for its theoretical and spectroscopic analysis. While specific computational studies on this molecule are not extensively published, this guide establishes a robust methodology for such investigations, drawing parallels from existing research on analogous compounds.

Introduction and Molecular Overview

This compound is a substituted phenylhydrazine derivative with significant potential as a building block in synthetic organic chemistry, particularly in the synthesis of pharmaceutical and agrochemical compounds.[1] Its structure, featuring a chlorinated and methoxylated phenyl ring attached to a hydrazine group, offers multiple reactive sites, making it a valuable precursor for creating complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5446-16-2[1]
Molecular Formula C₇H₁₀Cl₂N₂O[2]
Molecular Weight 209.07 g/mol [2]
Physical Form Solid[2]
Melting Point 195 °C[1]
Topological Polar Surface Area (TPSA) 47.28 Ų[3]
LogP 2.056[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 2[3]
Rotatable Bonds 2[3]

Synthesis Pathway and Protocol

The synthesis of this compound can be achieved through a multi-step process commencing with the readily available precursor, 2-amino-4-chlorophenol. The general synthetic approach involves diazotization of the corresponding aniline, followed by reduction to the hydrazine, and subsequent salt formation.

Conceptual Synthesis Workflow

The following diagram outlines the logical flow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrochloride Salt Formation A 5-Chloro-2-methoxyaniline C Diazonium Salt Intermediate A->C Reacts with B Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) B->C In the presence of E 5-Chloro-2-methoxyphenylhydrazine C->E Is reduced by D Reducing Agent (e.g., SnCl2) D->E G 5-Chloro-2-methoxyphenylhydrazine Hydrochloride E->G Reacts with F Hydrochloric Acid (HCl) F->G Theoretical_Workflow A Geometry Optimization (DFT - B3LYP/6-311++G(d,p)) B Vibrational Frequency Analysis A->B Leads to C Molecular Electrostatic Potential (MEP) A->C Allows for D Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) A->D Allows for E Natural Bond Orbital (NBO) Analysis A->E Allows for F Predicted Spectroscopic Data (NMR, IR) B->F Generates

References

Reactivity profile of 5-Chloro-2-methoxyphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 5-Chloro-2-methoxyphenylhydrazine hydrochloride

Abstract

This compound (CAS No: 5446-16-2) is a substituted hydrazine derivative of significant interest in synthetic organic chemistry.[1] Its utility as a versatile building block, particularly in the construction of heterocyclic scaffolds, makes a thorough understanding of its reactivity essential for researchers in medicinal chemistry and materials science.[1] This guide provides a detailed examination of the compound's reactivity profile, focusing on its synthesis, key transformations such as the Fischer indole synthesis, and other cyclization/condensation reactions. Special emphasis is placed on the influence of its unique substitution pattern—an ortho-methoxy group and a meta-chloro group relative to the hydrazine moiety—which critically governs its reaction pathways and can lead to unexpected, or "abnormal," products. This document synthesizes field-proven insights with established chemical principles to offer a comprehensive resource for its effective application in research and development.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound typically used as a synthetic intermediate.[1] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.

PropertyValueSource(s)
CAS Number 5446-16-2[2][3]
Molecular Formula C₇H₁₀Cl₂N₂O[2]
Molecular Weight 209.07 g/mol [1][2][3]
Appearance Solid
Melting Point 195 °C[1]
SMILES String COC1=C(C=C(C=C1)Cl)NN.Cl[1][2]
InChI Key GOMLDPWKBMXMEX-UHFFFAOYSA-N

Synthesis Pathway: From Aniline to Hydrazine

The most common and industrially relevant synthesis of aryl hydrazines involves a two-step sequence starting from the corresponding aniline derivative, in this case, 5-chloro-2-methoxyaniline. The process leverages the well-established chemistry of diazonium salts.

Step 1: Diazotization of 5-Chloro-2-methoxyaniline The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C).

  • Causality: The low temperature is critical to ensure the stability of the resulting diazonium salt, which is prone to decomposition and undesired side reactions at elevated temperatures. The excess strong acid prevents the formation of diazoamino compounds by ensuring the primary amine is fully protonated.

Step 2: Reduction of the Diazonium Salt The intermediate diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated HCl.[4] The hydrazine is subsequently isolated as its hydrochloride salt, which precipitates from the aqueous solution.

Experimental Protocol: Synthesis of this compound
  • Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-chloro-2-methoxyaniline (1 equivalent) in concentrated hydrochloric acid. Cool the mixture to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1 equivalent) in cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at this temperature upon completion of the addition. The formation of a clear solution indicates the successful generation of the diazonium salt.

  • Reduction: In a separate vessel, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, ~2.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 5 °C.

  • Isolation: After stirring for 30-60 minutes, the this compound will precipitate as a solid. Collect the precipitate by vacuum filtration, wash with a small amount of cold water or ethanol, and dry under vacuum.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of 5-Chloro-2-methoxyphenylhydrazine HCl aniline 5-Chloro-2-methoxyaniline diazonium Intermediate Diazonium Salt aniline->diazonium 1. NaNO₂, HCl 2. 0-5 °C hydrazine 5-Chloro-2-methoxyphenylhydrazine HCl diazonium->hydrazine 1. SnCl₂, conc. HCl 2. 0-5 °C

Caption: General synthesis pathway via diazotization and reduction.

Core Reactivity: The Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most significant reaction involving aryl hydrazines, providing a direct route to the indole nucleus, a privileged scaffold in medicinal chemistry.[5] The reaction condenses an aryl hydrazine with an aldehyde or ketone under acidic conditions.[5]

The reaction proceeds via several key steps:

  • Formation of a phenylhydrazone.

  • Tautomerization to an ene-hydrazine.

  • Protonation followed by a[2][2]-sigmatropic rearrangement.

  • Loss of ammonia and rearomatization to form the indole ring.[5]

The "Abnormal" Reactivity of ortho-Methoxyphenylhydrazines

A critical consideration when using 5-Chloro-2-methoxyphenylhydrazine is the influence of the ortho-methoxy group. Research has shown that ortho-methoxy substituted phenylhydrazones can deviate from the expected reaction pathway.[6] Instead of cyclizing to the expected 7-methoxyindole, the reaction can proceed via an alternative pathway where cyclization occurs on the methoxy-substituted side. This can lead to the nucleophilic displacement of the methoxy group, particularly when halide acids like HCl are used as the catalyst.[6][7]

This results in the formation of a halogenated indole (e.g., a 7-chloroindole) instead of the expected methoxy-substituted product. This "abnormal" pathway is a crucial field insight, as failure to account for it can lead to incorrect product assignment and low yields of the desired compound.[6]

Experimental Protocol: Fischer Indole Synthesis with Cyclohexanone
  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add cyclohexanone (1.1 equivalents) and a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude hydrazone.

  • Indolization (Cyclization): To the crude hydrazone, add a suitable acid catalyst. A common choice is polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol.

    • Expertise Note: The choice of acid is critical. Using HCl in ethanol could promote the "abnormal" pathway leading to chlorine substitution.[6] Lewis acids like ZnCl₂ or Brønsted acids like H₂SO₄ or PPA are often preferred to favor the "normal" cyclization.[5]

  • Heating: Heat the mixture, typically between 80-120 °C, for several hours. The optimal temperature and time depend on the substrate and catalyst.

  • Workup: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice or into a cold, dilute sodium bicarbonate solution.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization to yield the target 8-chloro-5-methoxy-1,2,3,4-tetrahydrocarbazole.

Fischer Indole Synthesis Pathway Diagram

G cluster_normal Normal Pathway cluster_abnormal Abnormal Pathway (with HCl) start 5-Chloro-2-methoxyphenylhydrazine HCl + Ketone/Aldehyde hydrazone Phenylhydrazone Intermediate start->hydrazone Condensation rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Acid Catalyst (e.g., H₂SO₄, ZnCl₂, HCl) normal_product Expected Indole (e.g., 7-Methoxyindole derivative) rearrangement->normal_product Favored by H₂SO₄, PPA, ZnCl₂ abnormal_product Substituted Indole (e.g., 7-Chloroindole derivative) rearrangement->abnormal_product Possible with HCl Catalyst

Caption: Normal vs. Abnormal pathways in the Fischer Indole Synthesis.

Other Key Transformations

While the Fischer Indole Synthesis is prominent, this compound participates in other fundamental reactions.

A. Condensation Reactions

The initial step of the Fischer indole synthesis, the formation of a hydrazone, is itself a robust and widely used condensation reaction.[8][9] This reaction occurs between the hydrazine and a carbonyl compound (aldehyde or ketone) and is typically catalyzed by a weak acid. The resulting hydrazones are often stable, crystalline solids that can be isolated or used in situ for subsequent transformations.

B. Cyclization Reactions for Heterocycle Synthesis

Substituted hydrazines are key precursors for a variety of nitrogen-containing heterocycles beyond indoles. For example, they can react with 1,3-dicarbonyl compounds or α,β-unsaturated ketones (chalcones) to form pyrazoles and pyrazolines, respectively.[10][11] These reactions significantly broaden the synthetic utility of the title compound.

General Workflow for Heterocycle Formation

G hydrazine 5-Chloro-2-methoxyphenylhydrazine HCl hydrazone Hydrazone Intermediate hydrazine->hydrazone carbonyl Carbonyl Compound (e.g., Aldehyde, Ketone, Chalcone) carbonyl->hydrazone Condensation cyclization Cyclization (Intramolecular reaction) hydrazone->cyclization Heat / Acid or Base Catalyst heterocycle Final Heterocycle (e.g., Pyrazoline, Indole) cyclization->heterocycle

Caption: General workflow for condensation and cyclization reactions.

Stability, Handling, and Safety Profile

As a reactive chemical intermediate, proper handling of this compound is paramount. The available safety data provides a clear framework for its safe use.[12][13]

  • Chemical Stability: The compound is reported to be stable at room temperature in closed containers under normal storage and handling conditions.[13]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[13]

  • Conditions to Avoid: Excess heat and formation of dust should be avoided.[12][13]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide/dioxide.[13]

Safety & Handling PrecautionGuidelineSource(s)
GHS Hazard Classification Toxic if swallowed (GHS06, H301). Other potential hazards exist.[1][2]
Personal Protective Equipment Wear safety goggles, chemical-resistant gloves, and appropriate protective clothing.[12][13]
Engineering Controls Handle in a well-ventilated area, preferably a chemical fume hood. An eyewash station and safety shower should be readily accessible.[12][13]
Handling Avoid contact with skin and eyes. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[12][13][14]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid.[2][13]
Spill Response Sweep up spilled solid carefully to avoid generating dust, place it into a suitable container for disposal, and ventilate the area.[13][14]

Conclusion

This compound is a valuable reagent whose reactivity is dominated by the hydrazine functional group but significantly modulated by its aromatic substitution pattern. While it serves as a reliable precursor in condensation and cyclization reactions, its application in the Fischer Indole Synthesis requires careful consideration of the ortho-methoxy group's potential to direct "abnormal" reaction pathways. By understanding these nuances and selecting appropriate reaction conditions, researchers can effectively harness this compound's synthetic potential to build complex molecular architectures for drug discovery and materials science.

References

A Technical Guide to the Purity and Assay of Commercial 5-Chloro-2-methoxyphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the methodologies and scientific principles for determining the purity and assay of commercial-grade 5-Chloro-2-methoxyphenylhydrazine hydrochloride (CAS No. 5446-16-2).[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes of this important pharmaceutical intermediate and offers detailed, field-proven protocols for its comprehensive evaluation.

Introduction: Compound Profile and Significance

This compound is a substituted phenylhydrazine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, characterized by a chlorinated and methoxylated phenyl ring attached to a hydrazine group, makes it a versatile reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Chemical Profile:

PropertyValue
CAS Number 5446-16-2
Molecular Formula C₇H₁₀Cl₂N₂O
Molecular Weight 209.07 g/mol [1][2]
Appearance Off-white to tan crystalline powder or flakes[3]
Solubility Soluble in water and methanol[4]

The purity and assay of this raw material are of paramount importance, as the presence of impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[5][6][7] This guide provides the necessary framework for establishing robust quality control over this critical starting material.

Understanding the Impurity Profile: A Synthesis-Based Approach

The impurity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves the reduction of a nitroaromatic precursor followed by diazotization and subsequent reduction to the hydrazine. A plausible synthetic precursor to our target molecule is 5-Chloro-2-methoxyaniline.[3][8][9]

Based on this, the following impurities can be anticipated:

  • Residual Starting Material: Unreacted 5-Chloro-2-methoxyaniline (CAS No. 95-03-4) is a likely process-related impurity.[10][11]

  • Positional Isomers: During the synthesis of the aniline precursor, positional isomers such as 4-Chloro-2-methoxyaniline or other chloro-methoxyaniline isomers may be formed. These can be carried through the synthesis to yield isomeric hydrazine impurities.

  • By-products of Reduction: Incomplete reduction of the nitro group or the diazonium salt can lead to the formation of various side products.

  • Degradation Products: Phenylhydrazine derivatives can be susceptible to oxidation and degradation, especially when exposed to air and light.

A thorough analytical assessment must be capable of separating and quantifying these potential impurities.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for resolving the main component from its structurally similar impurities. The following method is a robust starting point, adapted from established protocols for related chlorophenylhydrazine isomers.[4]

Principle of the Method

The method utilizes a C18 stationary phase to separate compounds based on their hydrophobicity. A gradient elution with a buffered aqueous mobile phase and an organic modifier allows for the effective separation of the polar main component from less polar impurities. Detection is typically performed using a UV spectrophotometer.

Experimental Protocol: HPLC Purity

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 5 µm particle size) or equivalent

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Purified water

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol.

  • Test Solution: Accurately weigh about 25 mg of the commercial sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol.

Data Analysis:

The percentage of each impurity is calculated based on the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Dilute to Volume B->C D Inject Sample C->D Prepared Sample E Gradient Elution D->E F UV Detection E->F G Integrate Peaks F->G Chromatogram H Calculate Area % G->H I Report Purity H->I

Figure 1: A generalized workflow for the HPLC purity determination of this compound.

Assay Determination by Titrimetry

An acid-base titration is a reliable and accurate method for determining the assay of the hydrochloride salt of an organic base.[12] This method quantifies the amount of the hydrochloride salt by titrating it with a standardized strong base.

Principle of the Method

This compound, being the salt of a weak organic base and a strong acid (HCl), will have an acidic proton that can be neutralized by a strong base like sodium hydroxide. The endpoint of the titration, where all the acidic protons have been neutralized, can be determined potentiometrically.

Experimental Protocol: Potentiometric Titration Assay

Instrumentation:

  • Automatic Potentiometric Titrator with a combined pH electrode

  • Analytical balance

Reagents:

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Ethanol (96%)

Procedure:

  • Accurately weigh approximately 150 mg of the this compound sample into a 100 mL beaker.

  • Dissolve the sample in 50 mL of 96% ethanol.

  • Immerse the pH electrode in the solution and stir gently.

  • Titrate the solution with standardized 0.1 M NaOH, recording the volume of titrant and the corresponding pH values.

  • Determine the equivalence point from the titration curve (the point of maximum inflection).

Calculation:

The assay is calculated using the following formula:

Assay (%) = (V × M × F × 100) / W

Where:

  • V = Volume of 0.1 M NaOH consumed at the equivalence point (mL)

  • M = Molarity of the NaOH solution

  • F = Molar mass of this compound (209.07 g/mol )

  • W = Weight of the sample (mg)

Titration_Assay start Start dissolve Dissolve Weighed Sample in Ethanol start->dissolve titrate Titrate with Standardized 0.1 M NaOH dissolve->titrate endpoint Determine Equivalence Point (Potentiometric) titrate->endpoint calculate Calculate Assay (%) endpoint->calculate end End calculate->end

Figure 2: The logical steps involved in the potentiometric titration assay.

Conclusion: Ensuring Quality and Consistency

The analytical methods detailed in this guide provide a robust framework for the quality control of commercial this compound. A combination of a specific HPLC method for purity and a precise titrimetric method for assay ensures that this critical raw material meets the stringent requirements for pharmaceutical manufacturing. Adherence to these, or similarly validated methods, is essential for guaranteeing the quality, safety, and efficacy of the final drug products.

References

Methodological & Application

Application Notes & Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, stands as a foundational and remarkably versatile reaction in organic chemistry.[1][2][3][4] Its enduring relevance lies in its efficient construction of the indole nucleus, a privileged scaffold present in a vast array of pharmaceuticals, natural products, and agrochemicals.[2][5] This guide provides an in-depth exploration of the reaction mechanism, with a specific focus on how substituents on the phenylhydrazine starting material dictate the reaction's course, efficiency, and outcome. We will delve into the electronic and steric causality behind experimental choices and provide detailed, validated protocols for practical application in a research and development setting.

The Core Mechanism: A Cascade of Transformations

The synthesis produces the indole aromatic heterocycle from a (substituted) phenylhydrazine and a suitable aldehyde or ketone under acidic conditions.[6][7] The reaction is not a simple condensation but a sophisticated cascade involving tautomerization and a key sigmatropic rearrangement. The generally accepted mechanism proceeds through several distinct steps.[1][6][8]

The Mechanistic Pathway:

  • Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate. This step is often performed in situ.[1][2]

  • Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its more reactive enamine isomer, known as an ene-hydrazine. This step is crucial as it sets the stage for the key bond-forming event.[1][6]

  • [2][2]-Sigmatropic Rearrangement: Following protonation of the ene-hydrazine, the molecule undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement (akin to a Cope or Claisen rearrangement). This is the rate-determining step where the new C-C bond is formed between the ortho-position of the aryl ring and the vinylic carbon of the ene-hydrazine portion.[6][7][8]

  • Rearomatization and Cyclization: The resulting di-imine intermediate rapidly tautomerizes to regain aromaticity in the six-membered ring. This is followed by an intramolecular nucleophilic attack by the newly formed aniline-type nitrogen onto the imine carbon, forming a five-membered ring.[9]

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal intermediate, which results in the formation of the stable, aromatic indole ring.[1][6]

Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine is incorporated into the final indole ring.[6][7][8]

Fischer_Indole_Mechanism Fig. 1: Mechanistic Pathway of the Fischer Indole Synthesis cluster_start Reactants Phenylhydrazine Substituted Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone + Acid, -H₂O Ketone Ketone/ Aldehyde Ketone->Hydrazone + Acid, -H₂O Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Protonated_Ene Protonated Ene-hydrazine Enehydrazine->Protonated_Ene + H⁺ Diimine Di-imine Intermediate (Post Rearrangement) Protonated_Ene->Diimine [3,3]-Sigmatropic Rearrangement Aromatic_Amine Aromatic Amine Intermediate Diimine->Aromatic_Amine Rearomatization - H⁺ Cyclic_Aminal Cyclic Aminal Aromatic_Amine->Cyclic_Aminal Intramolecular Cyclization Indole Aromatic Indole Product Cyclic_Aminal->Indole + H⁺, -NH₃ Regioselectivity Fig. 2: Regiochemical Outcomes Based on Phenylhydrazine Substitution cluster_para Para-Substituent cluster_ortho Ortho-Substituent cluster_meta Meta-Substituent para_hydrazine [Image of para-substituted phenylhydrazine] para_indole [Image of 5-substituted indole] para_hydrazine->para_indole Results in 5-Substituted Indole ortho_hydrazine [Image of ortho-substituted phenylhydrazine] ortho_indole [Image of 7-substituted indole] ortho_hydrazine->ortho_indole Results in 7-Substituted Indole meta_hydrazine [Image of meta-substituted phenylhydrazine] meta_indole_mix [Image of 4- and 6-substituted indoles] meta_hydrazine->meta_indole_mix Results in Mixture of 4- and 6-Substituted Indoles Workflow Fig. 3: General Experimental Workflow A 1. Reactant Mixing (Substituted Phenylhydrazine + Carbonyl Compound) B 2. Phenylhydrazone Formation (Solvent: Ethanol or Acetic Acid) (Optional: Gentle Heating) A->B C 3. Indolization (Add Acid Catalyst) (Heat to Reflux) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Work-up (Cool, Neutralize Acid, Extract with Organic Solvent) D->E Reaction Complete F 6. Purification (Dry Organic Layer, Concentrate, Column Chromatography) E->F G 7. Product Characterization (NMR, MS, etc.) F->G

References

Application Note: 5-Chloro-2-methoxyphenylhydrazine as a Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methoxyphenylhydrazine, typically available as its hydrochloride salt, is a versatile and highly valuable reagent in medicinal chemistry.[1][2][3] Its unique substitution pattern—featuring a chlorine atom, a methoxy group, and a reactive hydrazine moiety—makes it an essential precursor for synthesizing a diverse range of heterocyclic compounds. This application note provides an in-depth guide to its primary application in the Fischer indole synthesis, a cornerstone reaction for creating the indole scaffold ubiquitous in pharmaceuticals.[4][5] It further details specific protocols, explains the causality behind experimental choices, and explores its role in the development of targeted therapeutics.

Introduction: The Strategic Importance of 5-Chloro-2-methoxyphenylhydrazine

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products, alkaloids, and synthetic drugs with activities ranging from anti-migraine to anti-cancer.[6] The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and powerful methods for constructing this bicyclic heterocycle.[4][7]

5-Chloro-2-methoxyphenylhydrazine serves as a strategic starting material for this synthesis. The substituents on the phenyl ring directly translate to the final indole product, offering medicinal chemists precise control over the electronic and steric properties of the target molecule:

  • 5-Chloro Group: This electron-withdrawing group modulates the pKa of the final compound and can serve as a key interaction point with biological targets through halogen bonding. It also influences the regioselectivity of the cyclization.

  • 2-Methoxy Group: This electron-donating group directs the cyclization and can be a critical pharmacophoric element or a metabolic blocking group.

  • Hydrazine Moiety: This functional group is the reactive handle for the condensation with a ketone or aldehyde, initiating the cascade of reactions that form the indole ring.[5]

This combination of features makes 5-Chloro-2-methoxyphenylhydrazine a sought-after intermediate for creating complex, pharmacologically relevant indoles.[8][9][10]

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (ketone or aldehyde) into an indole.[4][5][7] The reaction proceeds through several key mechanistic steps, which informs the choice of reagents and conditions.

Mechanism Overview:

  • Hydrazone Formation: Reversible condensation of 5-Chloro-2-methoxyphenylhydrazine with a ketone/aldehyde to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[4][4]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen or Cope rearrangement), which is typically the rate-determining step.[4][5]

  • Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to rearomatize, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of ammonia under acid catalysis yields the stable, aromatic indole ring.[4][5]

Workflow for Fischer Indole Synthesis

Fig. 1: Fischer Indole Synthesis Workflow A 5-Chloro-2-methoxy- phenylhydrazine + Ketone/Aldehyde B Step 1: Phenylhydrazone Formation A->B Condensation C Step 2: Tautomerization to Enamine B->C Isomerization D Step 3: Acid-Catalyzed [3,3]-Sigmatropic Rearrangement C->D Protonation E Step 4: Rearomatization & Cyclization D->E Deprotonation F Step 5: Elimination of Ammonia (NH3) E->F Acid Catalysis G Final Indole Product F->G

Caption: General workflow of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 6-Chloro-7-methoxy-1,2,3,4-tetrahydrocarbazole

This protocol details the synthesis of a tetracyclic indole derivative, a common core in various alkaloids, using 5-Chloro-2-methoxyphenylhydrazine and cyclohexanone.[11]

Materials:

  • 5-Chloro-2-methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial Acetic Acid (Solvent)

  • Ethanol (for recrystallization)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 2.09 g, 10 mmol).

  • Solvent and Reagent Addition: Add glacial acetic acid (30 mL) to the flask. Stir the suspension, then add cyclohexanone (1.13 mL, 11 mmol).

    • Scientific Rationale: Acetic acid serves as both the solvent and the Brønsted acid catalyst.[11] Using it as the solvent ensures a high concentration of the acid to drive the reaction forward. A slight excess of the ketone ensures complete consumption of the limiting hydrazine.

  • Indolization Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot disappears.

    • Scientific Rationale: Heating is required to provide the activation energy for the[4][4]-sigmatropic rearrangement, which is the key C-C bond-forming step.[4]

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (100 mL) with stirring. This will often precipitate the crude product.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

    • Scientific Rationale: Neutralization quenches the acid catalyst and converts the product from its potentially protonated form to the free base, reducing its water solubility and aiding precipitation/extraction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from hot ethanol to yield the pure 6-Chloro-7-methoxy-1,2,3,4-tetrahydrocarbazole as a crystalline solid.

Data Presentation:

ParameterValue
Starting Material 5-Chloro-2-methoxyphenylhydrazine HCl
Reagent Cyclohexanone
Catalyst/Solvent Glacial Acetic Acid
Temperature Reflux (~118 °C)
Typical Yield 75-85%
Product Appearance Off-white to light brown solid

Application in Drug Scaffolds: Synthesis of Bioactive Molecules

The true power of 5-Chloro-2-methoxyphenylhydrazine is demonstrated in its application toward synthesizing complex molecules with therapeutic potential. The resulting 6-chloro-7-methoxyindole scaffold is a key intermediate for various classes of drugs.

Example: Precursors for Kinase Inhibitors

Many modern kinase inhibitors utilize a substituted indole core to anchor within the ATP-binding site of the target kinase. The synthesis often begins with a Fischer indole reaction.

Logical Pathway to Drug Scaffolds

Fig. 2: Pathway to Bioactive Indole Cores Start 5-Chloro-2-methoxy- phenylhydrazine FIS Fischer Indole Synthesis Start->FIS Carbonyl Functionalized Ketone/Aldehyde Carbonyl->FIS Core Substituted Indole Core FIS->Core Func Further Functionalization (e.g., C-H Activation, Cross-Coupling) Core->Func Builds complexity API Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) Func->API

Caption: From building block to bioactive compound.

The indole core synthesized using 5-Chloro-2-methoxyphenylhydrazine can be further elaborated. For instance, modern methods like C-H activation or palladium-catalyzed cross-coupling reactions can be employed to install additional functional groups, leading to highly complex and potent drug candidates.[12]

Safety and Handling

As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

  • Inhalation/Contact: Avoid inhaling dust and prevent contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[13]

Conclusion

5-Chloro-2-methoxyphenylhydrazine is a high-value, strategic building block in medicinal chemistry. Its primary utility in the Fischer indole synthesis provides a reliable and versatile route to pharmacologically relevant indole scaffolds. By understanding the underlying mechanism and optimizing reaction protocols, researchers can efficiently generate diverse libraries of compounds for drug discovery programs, underscoring the enduring importance of this classic reaction and its specialized precursors in the quest for new medicines.

References

Application Note: A Streamlined One-Pot Synthesis of 4-Chloro-7-methoxyindoles via Fischer Indolization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] This application note provides a detailed protocol for a highly efficient, one-pot synthesis of substituted indoles using 5-Chloro-2-methoxyphenylhydrazine hydrochloride. By leveraging the classic Fischer indole synthesis in a streamlined, multicomponent format, this method offers significant advantages in terms of operational simplicity, reduced reaction time, and high yields.[3][4] We present a comprehensive guide for researchers, including a validated step-by-step protocol, mechanistic insights, optimization strategies, and troubleshooting advice to facilitate the synthesis of valuable 4-chloro-7-methoxyindole derivatives.

Introduction and Significance

The indole nucleus is a privileged heterocyclic motif, integral to a wide array of biologically active compounds, from the essential amino acid tryptophan to potent drugs like the anti-inflammatory indomethacin and various anticancer agents.[1][5][6] The strategic functionalization of the indole ring is a key strategy in drug discovery to modulate pharmacological activity. The synthesis of indoles bearing specific substitution patterns, such as the 4-chloro-7-methoxy motif, provides valuable intermediates for creating novel therapeutic agents.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and versatile methods for constructing the indole core.[7][8] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to yield the indole heterocycle.[9][10] Modern advancements have adapted this classic transformation into one-pot procedures, which circumvent the need to isolate the intermediate hydrazone, thereby saving time, reducing solvent waste, and often improving overall yields.[3][11]

This guide focuses on the specific application of this compound in a one-pot Fischer indolization, providing a direct route to 4-chloro-7-methoxyindoles.

The Reaction Mechanism: A Stepwise View

The one-pot Fischer indole synthesis proceeds through a series of well-established, acid-catalyzed steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.[7][10][12]

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of 5-Chloro-2-methoxyphenylhydrazine with a carbonyl compound (e.g., a ketone) to form the corresponding phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.

  • [11][11]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a critical, irreversible[11][11]-sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the weak N-N bond and forms a new C-C bond.[8][10]

  • Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity. The newly formed amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered ring.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, leading to the formation of the stable, aromatic indole ring.[7][9]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product Hydrazine 5-Chloro-2-methoxy- phenylhydrazine Hydrazone Hydrazone Formation (Condensation) Hydrazine->Hydrazone + H+ Ketone Ketone (e.g., Cyclohexanone) Ketone->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Isomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement + H+ Cyclization Rearomatization & Intramolecular Cyclization Rearrangement->Cyclization - H+ Elimination Ammonia Elimination Cyclization->Elimination + H+, -NH3 Indole 4-Chloro-7-methoxy- indole Derivative Elimination->Indole

Figure 1: Mechanism of the Fischer Indole Synthesis

Experimental Protocol: One-Pot Synthesis of 6-Chloro-9-methoxy-1,2,3,4-tetrahydrocarbazole

This protocol details the synthesis of a specific indole derivative from this compound and cyclohexanone.

Materials and Reagents
ReagentRoleMolar Eq.MW ( g/mol )Amount (1 mmol scale)
5-Chloro-2-methoxyphenylhydrazine HClStarting Material1.0209.07209 mg
CyclohexanoneStarting Material1.198.14108 mg (110 µL)
p-Toluenesulfonic acid (p-TSA)Brønsted Acid Catalyst0.1172.2017 mg
Ethanol (Absolute)Solvent--5 mL
Ethyl AcetateExtraction Solvent--As needed
Saturated NaHCO₃ solutionAqueous Wash--As needed
BrineAqueous Wash--As needed
Anhydrous Na₂SO₄ or MgSO₄Drying Agent--As needed
Step-by-Step Procedure

The overall workflow is designed for efficiency and simplicity.

One_Pot_Workflow Figure 2: Experimental Workflow for One-Pot Indole Synthesis A 1. Reagent Setup B 2. One-Pot Reaction (Heating under Reflux) A->B Combine & Heat C 3. Reaction Quench & Solvent Removal B->C Cool to RT D 4. Aqueous Work-up (Extraction) C->D Add EtOAc/H₂O E 5. Purification (Column Chromatography) D->E Dry & Concentrate F 6. Product Analysis (TLC, NMR, MS) E->F Isolate Pure Fraction

Figure 2: Experimental Workflow for One-Pot Indole Synthesis
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (209 mg, 1.0 mmol), cyclohexanone (110 µL, 1.1 mmol), p-toluenesulfonic acid (17 mg, 0.1 mmol), and absolute ethanol (5 mL).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir the mixture vigorously under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up and Extraction: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add ethyl acetate (20 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL). The bicarbonate wash is crucial to neutralize the acidic catalyst.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). Combine the fractions containing the desired product and remove the solvent to yield the pure 6-Chloro-9-methoxy-1,2,3,4-tetrahydrocarbazole, typically as a pale yellow solid.

Optimization and Troubleshooting

The success of a one-pot synthesis often depends on fine-tuning the reaction conditions.[11]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst.- Insufficient temperature or reaction time.- Unstable hydrazine starting material.- Use a fresh batch of acid catalyst.- Increase temperature or prolong reaction time, monitoring by TLC.[11]- Ensure the hydrazine hydrochloride is of high quality.
Formation of Multiple Products - Competing side reactions.- Use of an unsymmetrical ketone leading to regioisomers.- Experiment with different acid catalysts (e.g., Lewis acids like ZnCl₂).[13]- Consider using a milder solvent like acetic acid, which can also act as the catalyst.[14]
Incomplete Reaction - Catalyst deactivation.- Insufficient heating.- Add a further portion of the catalyst.- Ensure the reaction mixture is refluxing properly. Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields.[3][15]
Purification Difficulties - Co-elution of impurities with the product.- Optimize the solvent system for column chromatography. Experiment with different ratios of hexane and ethyl acetate or add a small percentage of a more polar solvent.

Conclusion

The one-pot Fischer indole synthesis using this compound is a powerful and efficient method for accessing valuable 4-chloro-7-methoxyindole derivatives. This protocol provides a reliable and reproducible procedure that minimizes operational steps and maximizes efficiency. By understanding the underlying mechanism and key parameters, researchers can successfully apply and adapt this methodology for the synthesis of diverse indole libraries, accelerating progress in drug discovery and development.

References

The Strategic Role of 5-Chloro-2-methoxyphenylhydrazine in the Synthesis of Bioactive Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Substituted Indoles

Within the vast and intricate world of natural products, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active molecules, from neurotransmitters to complex alkaloids.[1][2] The strategic introduction of substituents onto this indole core is a cornerstone of medicinal chemistry and drug development, allowing for the fine-tuning of pharmacological properties. 5-Chloro-2-methoxyphenylhydrazine hydrochloride is a key reagent in this endeavor, serving as a versatile building block for the construction of indoles bearing both a chlorine atom and a methoxy group. This specific substitution pattern, a 6-chloro-7-methoxyindole, is of particular interest as it is found in various synthetic compounds with significant biological activity, including potent antimalarial agents.[3] This technical guide provides an in-depth exploration of the application of 5-Chloro-2-methoxyphenylhydrazine in natural product synthesis, with a primary focus on the Fischer indole synthesis, a classic and enduringly relevant transformation in heterocyclic chemistry.[4]

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and widely utilized method for constructing the indole ring system.[5][6] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound, such as an aldehyde or a ketone.[5][7]

The choice of a substituted phenylhydrazine, like 5-Chloro-2-methoxyphenylhydrazine, directly dictates the substitution pattern of the resulting indole. In this case, the reaction paves the way for the synthesis of 6-chloro-7-methoxyindoles. The chloro and methoxy substituents on the phenylhydrazine ring play a crucial role in influencing the electronic properties of the aromatic ring, which can affect the reaction conditions and the overall yield of the indole product.[7]

Reaction Mechanism: A Stepwise Journey to the Indole Core

The mechanism of the Fischer indole synthesis is a well-established sequence of chemical transformations:[8][9]

  • Hydrazone Formation: The reaction commences with the condensation of 5-Chloro-2-methoxyphenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') isomer.

  • [8][8]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[8][8]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond.

  • Cyclization and Aromatization: The resulting intermediate cyclizes and, following the elimination of an ammonia molecule, rearomatizes to yield the energetically favorable indole ring system.

The presence of the methoxy group, an electron-donating substituent, can influence the regioselectivity of the cyclization step.[4] It is crucial to consider the potential for the formation of isomeric products, although with the substitution pattern of 5-Chloro-2-methoxyphenylhydrazine, the formation of the 6-chloro-7-methoxyindole is generally favored.

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of a 6-chloro-7-methoxyindole derivative using 5-Chloro-2-methoxyphenylhydrazine and a representative ketone, cyclohexanone.

Protocol: Synthesis of 6-Chloro-7-methoxy-1,2,3,4-tetrahydro-9H-carbazole

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add glacial acetic acid (approximately 10 volumes relative to the hydrazine). Begin stirring the suspension.

  • Carbonyl Addition: To the stirring suspension, add cyclohexanone (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up - Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-Chloro-7-methoxy-1,2,3,4-tetrahydro-9H-carbazole.

Data Presentation

ParameterValue
Starting MaterialThis compound
ReagentCyclohexanone
Product6-Chloro-7-methoxy-1,2,3,4-tetrahydro-9H-carbazole
SolventGlacial Acetic Acid
Reaction TemperatureReflux (~118 °C)
Reaction Time2-4 hours
Work-upNeutralization, Extraction
PurificationColumn Chromatography

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A 5-Chloro-2-methoxyphenylhydrazine (as Hydrochloride Salt) C In Situ Hydrazone Formation A->C Condensation B Carbonyl Compound (e.g., Aldehyde or Ketone) B->C D Acid-Catalyzed [3,3]-Sigmatropic Rearrangement C->D Tautomerization E Cyclization & Aromatization D->E Acid Catalyst (e.g., Acetic Acid) F Neutralization & Extraction E->F Reaction Completion G Column Chromatography F->G H Substituted Indole (e.g., 6-Chloro-7-methoxyindole) G->H Isolation

Caption: Workflow of the Fischer Indole Synthesis.

Application_Pathway A 5-Chloro-2-methoxyphenylhydrazine B Fischer Indole Synthesis A->B Key Precursor C 6-Chloro-7-methoxyindole Scaffold B->C Core Synthesis D Further Synthetic Modifications C->D Versatile Intermediate E Bioactive Molecules (e.g., Antimalarial 4(1H)-quinolones) D->E Drug Development

Caption: Synthetic utility towards bioactive molecules.

Conclusion: A Gateway to Complex Molecular Architectures

5-Chloro-2-methoxyphenylhydrazine serves as a strategically important building block in the synthesis of substituted indoles, particularly those bearing the 6-chloro-7-methoxy substitution pattern. The Fischer indole synthesis provides a reliable and versatile method for constructing this core, which is a key intermediate in the development of various biologically active compounds. The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing this valuable reagent in their synthetic endeavors, ultimately paving the way for the discovery of novel therapeutics and the exploration of new frontiers in natural product chemistry.

References

Application Notes & Protocols: Solvent-Free Fischer Indole Synthesis of 4-Chloro-7-methoxy-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fischer indole synthesis remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and natural products.[1][2][3] This application note details a robust, solvent-free protocol for the synthesis of substituted indoles, specifically focusing on the reaction of 5-Chloro-2-methoxyphenylhydrazine. By eliminating organic solvents, this approach aligns with the principles of green chemistry, offering significant environmental and economic advantages, including reduced pollution, lower costs, and simplified product work-up.[4][5][6][7] We present a detailed methodology utilizing microwave irradiation for rapid, uniform heating, a discussion of the underlying mechanism, process optimization strategies, and expected characterization data to guide researchers in implementing this efficient and sustainable synthesis.

Introduction: The Imperative for Greener Synthesis

For over a century, the Fischer indole synthesis has been the most widely employed method for preparing indoles from arylhydrazines and enolizable carbonyl compounds under acidic conditions.[8][9][10] The resulting indole framework is a critical component in drug discovery, found in everything from antimigraine drugs of the triptan class to complex alkaloids.[8]

However, traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents. These solvents pose environmental risks, contribute to air pollution, and introduce significant costs associated with procurement, handling, and disposal.[5] The paradigm of "Green Chemistry" compels a shift towards more sustainable practices.[6] Solvent-free synthesis is a leading strategy in this endeavor, promoting reactions that are carried out using only the reactants or within matrices like clays or zeolites.[7]

Advantages of the Solvent-Free Approach:

  • Environmental Impact: Drastically reduces hazardous solvent waste and VOC emissions.[4]

  • Economic Efficiency: Eliminates costs related to solvent purchase, storage, and waste management.[4][5]

  • Process Intensification: Higher reactant concentration often leads to significantly shorter reaction times and increased throughput.[6]

  • Simplified Work-up: Product isolation is often simplified, sometimes requiring only filtration and washing.[5]

This guide provides a comprehensive protocol for a microwave-assisted, solvent-free Fischer indole synthesis using 5-Chloro-2-methoxyphenylhydrazine and cyclohexanone as a model system, yielding the valuable tetrahydrocarbazole derivative, 8-Chloro-5-methoxy-1,2,3,4-tetrahydrocarbazole.

Reaction Mechanism and Rationale

The Fischer indole synthesis proceeds through a cascade of acid-catalyzed transformations.[11][12] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine (5-Chloro-2-methoxyphenylhydrazine) and a carbonyl compound (e.g., cyclohexanone) to form an arylhydrazone. This step can be performed separately or, in a one-pot synthesis, in situ.[13][14]

  • Tautomerization: The arylhydrazone undergoes acid-catalyzed tautomerization to its corresponding enamine (or 'ene-hydrazine') isomer.[8][10] This step is critical as it sets the stage for the key rearrangement.

  • [11][11]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[2][13] This is the defining step of the Fischer synthesis.

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by the newly formed amino group onto the imine carbon forms a five-membered ring aminal intermediate.[8][10]

  • Ammonia Elimination: Finally, under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃) to generate the stable, aromatic indole ring.[8][13]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Steps 2 & 3: Tautomerization & Rearrangement cluster_cyclize Steps 4 & 5: Cyclization & Elimination Hydrazine Aryl Hydrazine Hydrazone Arylhydrazone Hydrazine->Hydrazone + Carbonyl, -H₂O Ketone Ketone/Aldehyde Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine H⁺ Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [12][12]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Aromatization & Intramolecular Attack Indole Aromatic Indole Aminal->Indole - NH₃

Detailed Experimental Protocol

This protocol describes the one-pot, microwave-assisted synthesis of 8-Chloro-5-methoxy-1,2,3,4-tetrahydrocarbazole.

3.1 Materials and Equipment

  • Reagents:

    • 5-Chloro-2-methoxyphenylhydrazine hydrochloride (or free base)

    • Cyclohexanone

    • p-Toluenesulfonic acid monohydrate (p-TsOH) (Catalyst)[15]

    • Ethyl acetate (for extraction)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Monowave microwave reactor with appropriate reaction vials and stir bars

    • Mortar and pestle (optional, for mixing solids)

    • Rotary evaporator

    • Standard laboratory glassware (separatory funnel, flasks, etc.)

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

3.2 Catalyst Selection: The Role of the Acid

The choice of acid catalyst is critical for the success of the Fischer indole synthesis.[16] Both Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, BF₃, AlCl₃) can be employed.[1][8] For solvent-free, microwave-assisted conditions, solid acids like p-toluenesulfonic acid are particularly effective. They can act as both the catalyst and a medium to absorb microwave energy, facilitating rapid and uniform heating throughout the reaction mixture.[15]

3.3 Step-by-Step Synthesis Procedure

Workflow A 1. Reagent Mixing Hydrazine + Ketone + Catalyst B 2. Microwave Irradiation Set Time, Temp, Power A->B C 3. Reaction Work-up Neutralize, Extract, Dry B->C D 4. Purification Column Chromatography C->D E 5. Characterization NMR, MS, etc. D->E

  • Preparation: In a 10 mL microwave reaction vial containing a magnetic stir bar, combine this compound (1.0 mmol, 1 eq), cyclohexanone (1.1 mmol, 1.1 eq), and p-toluenesulfonic acid monohydrate (2.0-3.0 mmol, 2-3 eq).[10]

    • Expert Tip: If using the free base of the hydrazine, the amount of acid catalyst can be reduced (e.g., to 1.0-1.5 eq). Thoroughly mixing the solids with the liquid ketone is crucial for a homogenous reaction.[16] Grinding the solids together gently in a mortar and pestle before adding the ketone can improve consistency.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140°C for 5-15 minutes.[15]

    • Process Insight: Microwave heating provides rapid and efficient energy transfer directly to the reactants, dramatically reducing reaction times compared to conventional heating in an oil bath.[15][17] Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Reaction Monitoring: After cooling the vessel to room temperature, spot a small aliquot of the crude mixture (dissolved in ethyl acetate) on a TLC plate and elute with a suitable solvent system (e.g., 20% ethyl acetate in hexanes) to check for the consumption of the starting material.

  • Work-up and Extraction: Dilute the cooled reaction mixture with ethyl acetate (20-30 mL). Carefully transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acid catalyst, followed by water (20 mL) and brine (20 mL).[18]

    • Caution: Neutralization of the acid can be exothermic and may cause gas evolution (CO₂). Add the bicarbonate solution slowly and vent the separatory funnel frequently.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 8-Chloro-5-methoxy-1,2,3,4-tetrahydrocarbazole.

3.4 Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Arylhydrazines can be toxic and should be handled with care.

  • p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

  • Microwave reactors can generate high pressures. Always use appropriate vessels and operate the instrument according to the manufacturer's guidelines.

Expected Results and Characterization

The solvent-free synthesis of 8-Chloro-5-methoxy-1,2,3,4-tetrahydrocarbazole is expected to proceed in good to excellent yield.

ParameterValueReference
Reactants 5-Chloro-2-methoxyphenylhydrazine HCl, Cyclohexanone-
Catalyst p-Toluenesulfonic acid monohydrate[15]
Conditions Microwave, 120-140°C, 5-15 min[15][19]
Expected Yield 75-90%[14]
Appearance Off-white to light brown solid-

Representative Characterization Data: (Note: As specific literature data for 8-Chloro-5-methoxy-1,2,3,4-tetrahydrocarbazole is not readily available, the following is a representative characterization based on analogous indole structures.)[20]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80-7.95 (br s, 1H, NH), 6.85 (d, J = 8.4 Hz, 1H), 6.60 (d, J = 8.4 Hz, 1H), 3.88 (s, 3H, OCH₃), 2.75 (t, J = 6.0 Hz, 2H), 2.55 (t, J = 6.0 Hz, 2H), 1.90-1.80 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 153.0, 135.5, 128.0, 125.0, 115.0, 112.5, 109.0, 100.0, 55.8, 23.5, 23.2, 21.0, 20.8.

  • Mass Spectrometry (EI): m/z (%) 237 (M⁺, 100), 222, 194.

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Ineffective Catalyst: The chosen acid may not be optimal for the specific substrate.[16]Screen alternative Brønsted or Lewis acids (e.g., ZnCl₂, Amberlite IR 120 resin).[9][16]
Insufficient Heating: Non-uniform heating or insufficient temperature/time.[16]Ensure thorough mixing of reactants. Incrementally increase microwave temperature (e.g., in 10°C steps) or reaction time.
Formation of Tar/Side Products Excessive Heat: High temperatures can lead to decomposition or unwanted rearrangement reactions.[13][18]Reduce the reaction temperature. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Incorrect Stoichiometry: An incorrect ratio of hydrazine to ketone can lead to side reactions.Use a slight excess (1.05-1.1 eq) of the ketone component.
Difficult Purification Polar Impurities: Baseline material or highly polar byproducts streaking on silica gel.[18]Ensure the work-up includes a thorough wash with aqueous base to remove acidic impurities. Consider using a different stationary phase like alumina or performing a recrystallization if the product is solid.

Conclusion

This application note demonstrates a highly efficient, rapid, and environmentally benign protocol for the Fischer indole synthesis using 5-Chloro-2-methoxyphenylhydrazine. The solvent-free, microwave-assisted approach significantly reduces reaction time and environmental impact while providing access to valuable indole structures in high yields. By providing a detailed mechanistic overview, a step-by-step protocol, and comprehensive troubleshooting advice, this guide serves as a valuable resource for researchers in organic synthesis and drug discovery seeking to adopt more sustainable and effective methodologies.

References

Application Notes & Protocols: Strategic Use of 5-Chloro-2-methoxyphenylhydrazine HCl in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of drug discovery and development, the strategic selection of starting materials is paramount. 5-Chloro-2-methoxyphenylhydrazine hydrochloride (HCl) has emerged as a pivotal precursor for the synthesis of a variety of heterocyclic compounds.[1][2] Its unique substitution pattern—a chlorine atom at the 5-position and a methoxy group at the 2-position—provides a nuanced electronic profile that can be exploited to construct complex molecular architectures.[3] This guide offers an in-depth exploration of its application, focusing on the synthesis of indoles and pyrazoles, two scaffolds renowned for their presence in a multitude of bioactive agents.[3][4][5] We will delve into the mechanistic underpinnings of these transformations, provide field-tested protocols, and discuss the rationale behind key experimental choices, empowering researchers to leverage this versatile reagent in their synthetic campaigns.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a reagent is critical for its effective and safe use. 5-Chloro-2-methoxyphenylhydrazine HCl is a solid at room temperature, and its characteristics are summarized below.

Table 1: Physicochemical Data for 5-Chloro-2-methoxyphenylhydrazine HCl

PropertyValueReference(s)
CAS Number 5446-16-2[1][6]
Molecular Formula C₇H₉ClN₂O · HCl[1]
Molecular Weight 209.07 g/mol [1]
Melting Point 195 °C[1]
Appearance Solid
SMILES COC1=C(C=C(C=C1)Cl)NN.Cl[1]

Safety and Handling: This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is listed with hazard codes indicating it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1][7] All manipulations should be performed in a well-ventilated fume hood.[7]

Core Application I: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains one of the most powerful and widely used methods for constructing the indole nucleus, a core structure in countless pharmaceuticals and natural products.[3][8]

Mechanistic Rationale and Substituent Effects

The reaction proceeds through an acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[8][9]

The key steps of the mechanism are:

  • Hydrazone Formation: Condensation of 5-Chloro-2-methoxyphenylhydrazine with a carbonyl compound.

  • Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form.

  • [10][10]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes this key rearrangement to form a di-imine intermediate.[3][9][11]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.[8]

The electronic properties of the substituents on the phenylhydrazine ring are crucial. The 2-methoxy group is electron-donating, which increases the electron density of the ring and can facilitate the rate-determining[10][10]-sigmatropic rearrangement, often leading to higher yields under milder conditions.[3] Conversely, the 5-chloro group is electron-withdrawing. This specific substitution pattern makes 5-Chloro-2-methoxyphenylhydrazine HCl a unique substrate, influencing the regioselectivity of the final indole product.

A Note of Caution: Studies have shown that with 2-methoxy substituted phenylhydrazones, an "abnormal" reaction can occur under certain conditions (e.g., HCl in ethanol), where cyclization happens with a concurrent displacement of the methoxy group by a chloride ion.[12] This potential side reaction must be considered during methods development.

Protocol 1: Fischer Synthesis of 6-Chloro-4-methoxy-2,3-dimethyl-1H-indole

This protocol details a representative synthesis using 3-methyl-2-butanone to yield a tetrasubstituted indole.

Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_prep Step 1: Hydrazone Formation cluster_cyclize Step 2: Indolization cluster_purify Step 3: Work-up & Purification Hydrazine 5-Chloro-2-methoxy- phenylhydrazine HCl Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone Ketone 3-Methyl-2-butanone Ketone->Hydrazone Solvent_1 Ethanol or Acetic Acid Solvent_1->Hydrazone Catalyst Acid Catalyst (PPA, H₂SO₄, or ZnCl₂) Hydrazone->Catalyst In situ or isolated Indole Crude Indole Product Catalyst->Indole Heat Reflux Heat->Indole Workup Neutralization & Extraction Indole->Workup Purification Column Chromatography Workup->Purification Final Pure 6-Chloro-4-methoxy- 2,3-dimethyl-1H-indole Purification->Final Pyrazole_Synthesis Hydrazine 5-Chloro-2-methoxy- phenylhydrazine HCl Product Substituted Pyrazole Hydrazine->Product Diketone 1,3-Dicarbonyl (e.g., Benzoylacetone) Diketone->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Workup Work-up & Purification Product->Workup Final_Product Purified Pyrazole Workup->Final_Product

References

Application Note: Synthesis of Substituted Indoles via Fischer Indolization of 5-Chloro-2-methoxyphenylhydrazine with Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fischer indole synthesis is a robust and versatile chemical reaction for preparing the indole nucleus, a core scaffold in numerous pharmaceuticals and biologically active compounds.[1][2] This application note provides a detailed experimental protocol for the synthesis of substituted indoles by reacting 5-Chloro-2-methoxyphenylhydrazine with various ketones. We will delve into the underlying mechanism, explain the rationale behind catalyst and solvent selection, and offer a comprehensive, step-by-step guide from reaction setup to product purification and characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.

Introduction and Scientific Rationale

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry.[2][3] The reaction facilitates the creation of the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4] The resulting indole derivatives are of immense interest in drug development, forming the structural basis for antimigraine drugs of the triptan class, as well as agents with anticancer, anti-inflammatory, and antiviral properties.[1][3][5]

The starting material, 5-Chloro-2-methoxyphenylhydrazine, provides a strategic entry point to 4-chloro-7-methoxyindole derivatives. The chloro-substituent at the 4-position and the methoxy group at the 7-position of the final indole ring offer valuable handles for further chemical modification, enabling extensive structure-activity relationship (SAR) studies.

Reaction Mechanism

The Fischer indole synthesis is a cascade reaction proceeding through several key intermediates. A thorough understanding of this mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The process is catalyzed by either Brønsted or Lewis acids.[1][3]

The accepted mechanism involves the following stages:[3][6][7]

  • Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 5-Chloro-2-methoxyphenylhydrazine with a ketone to form the corresponding phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form ('ene-hydrazine').

  • [3][3]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a critical, irreversible[3][3]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the energetically favorable aromatic indole ring.[3][6]

// Nodes Start [label="5-Chloro-2-methoxyphenylhydrazine\n+ Ketone (R1-CO-CH2R2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Phenylhydrazone Formation\n(Acid Catalyst, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="[3][3]-Sigmatropic Rearrangement\n& Cyclization (Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3 [label="Work-up\n(Neutralization, Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Characterized Indole Product\n(NMR, MS)", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1 [label=" Condensation "]; Step1 -> Step2 [label=" Indolization "]; Step2 -> Step3 [label=" Quenching "]; Step3 -> Step4 [label=" Isolation "]; Step4 -> End [label=" Analysis "]; } dot Figure 1: General experimental workflow for the Fischer Indole Synthesis.

Experimental Protocol

This protocol describes a general procedure that can be adapted for various ketones. Specific conditions may require optimization.

Materials and Equipment
  • Reagents: 5-Chloro-2-methoxyphenylhydrazine hydrochloride, Ketone (e.g., cyclohexanone, acetone, acetophenone), Acid Catalyst (e.g., Polyphosphoric acid (PPA), Zinc chloride (ZnCl₂), or Glacial Acetic Acid), Ethanol (anhydrous), Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate or magnesium sulfate.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Oil bath or heating mantle, Separatory funnel, Rotary evaporator, Glass column for chromatography, Thin-Layer Chromatography (TLC) plates (silica gel), Standard laboratory glassware.

Step-by-Step Procedure

Step A: Phenylhydrazone Formation & In Situ Cyclization

This procedure is a one-pot method where the hydrazone is formed and cyclized without isolation. This is often more efficient.[1][2]

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add the ketone (1.1 eq) and the chosen solvent/catalyst system. Refer to Table 1 for recommended systems.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Heat the reaction mixture to the temperature specified in Table 1 and maintain for the indicated time. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting hydrazine and the appearance of a new, often UV-active, spot indicates product formation.

Step B: Reaction Work-up and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using PPA or ZnCl₂, carefully quench the reaction by pouring it over crushed ice with vigorous stirring. If using acetic acid, dilute the mixture with water.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step C: Purification

The crude product is typically a dark oil or solid and requires purification by column chromatography.

  • Prepare the Column: Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent like hexanes.[8]

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.[8]

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. Collect fractions and monitor them by TLC to isolate the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole derivative.

Characterization

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Reaction Parameters and Data

The choice of acid catalyst and solvent is crucial and can significantly impact reaction yield and selectivity, especially with unsymmetrical ketones.[9][10] Polyphosphoric acid (PPA) is a common and effective medium, acting as both a catalyst and a solvent. Zinc chloride in a high-boiling solvent like ethanol is another effective system.[6]

Ketone Catalyst/Solvent System Temp (°C) Time (h) Expected Product Typical Yield
CyclohexanonePolyphosphoric Acid (PPA)100-1202-49-Chloro-8-methoxy-1,2,3,4-tetrahydrocarbazole75-85%
AcetoneZnCl₂ / EthanolReflux (78)4-64-Chloro-7-methoxy-2-methylindole60-70%
AcetophenoneGlacial Acetic AcidReflux (118)3-54-Chloro-7-methoxy-2-phenylindole65-75%

Table 1: Representative reaction conditions for the synthesis of indoles from 5-Chloro-2-methoxyphenylhydrazine. Yields are estimates and will vary with experimental execution.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Insufficiently acidic catalyst; Reaction temperature too low; Unstable hydrazone intermediate.Increase catalyst loading or switch to a stronger acid (e.g., PPA). Increase reaction temperature. Consider a two-step procedure: isolate the hydrazone first, then proceed with cyclization.
Formation of Dark Tar/Polymer Reaction temperature is too high or reaction time is too long; Strong acidic conditions degrading the product.Reduce reaction temperature and monitor carefully by TLC to stop the reaction upon completion. Use a milder catalyst system (e.g., acetic acid or PTSA).[3]
Multiple Products (Isomers) Use of an unsymmetrical ketone.The regioselectivity can be influenced by the acid catalyst.[10] Experiment with different catalysts (e.g., PPA vs. HCl/EtOH) to favor one isomer. Isomers will likely require careful separation by column chromatography.
Difficult Purification Product is very polar and streaks on silica gel; Product is acid-sensitive.Switch to a more polar solvent system for chromatography (e.g., Dichloromethane/Methanol).[8] Deactivate the silica gel by preparing the slurry with a solvent containing ~1% triethylamine to prevent degradation.[8]

Safety Precautions

  • Hydrazine Derivatives: Phenylhydrazines are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct all manipulations in a well-ventilated fume hood.

  • Acids: Polyphosphoric acid, zinc chloride, and glacial acetic acid are corrosive. Avoid contact with skin and eyes. Quenching of PPA is exothermic and should be done slowly and carefully.

  • Solvents: Organic solvents like ethyl acetate and hexanes are flammable. Avoid open flames and work in a well-ventilated area.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in the Fischer Indole Synthesis of 5-Chloro-2-methoxyphenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are utilizing 5-Chloro-2-methoxyphenylhydrazine as a key reactant. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common side reactions and optimize your synthetic outcomes. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Introduction to the Fischer Indole Synthesis with 5-Chloro-2-methoxyphenylhydrazine

The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives, which are core scaffolds in numerous pharmaceuticals.[1] The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[1] The use of substituted phenylhydrazines, such as 5-Chloro-2-methoxyphenylhydrazine, introduces both opportunities for diverse molecular architectures and challenges in controlling the reaction's regioselectivity and minimizing side product formation. The electronic interplay between the electron-withdrawing chloro group and the electron-donating methoxy group on the phenylhydrazine ring significantly influences the reaction pathway.[2]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the Fischer indole synthesis with 5-Chloro-2-methoxyphenylhydrazine.

FAQ 1: I am observing a significant amount of an unexpected product where the methoxy group has been replaced by a halogen from my acid catalyst. What is happening and how can I prevent this?

This is a known "abnormal" side reaction, particularly prevalent with 2-methoxyphenylhydrazones.[3][4] Instead of the expected indole, you are likely forming a halogenated indole.

Underlying Cause:

The reaction proceeds through a dienone-imine intermediate. In the case of 2-methoxyphenylhydrazones, cyclization can occur at the carbon bearing the methoxy group.[3][4] Under strong acidic conditions, particularly with hydrogen halides like HCl, the methoxy group can be eliminated and subsequently displaced by a halide ion in a nucleophilic substitution-like manner.[3]

Visualizing the "Abnormal" Reaction Pathway:

G A 5-Chloro-2-methoxyphenylhydrazone B Dienone-imine Intermediate A->B [3,3]-Sigmatropic Rearrangement C Expected Indole (e.g., 4-Chloro-7-methoxyindole) B->C Cyclization & Aromatization (Normal Pathway) D Cyclization at Methoxy-bearing Carbon B->D E Loss of Methanol & Nucleophilic Attack by Halide D->E F Halogenated Indole Byproduct (e.g., 4,7-Dichloroindole if using HCl) E->F

Caption: "Normal" vs. "Abnormal" Fischer Indole Synthesis Pathways.

Troubleshooting Steps:

  • Choice of Acid Catalyst: This is the most critical factor.

    • Avoid Hydrogen Halides: Refrain from using HCl, HBr, or HI, as the halide ions are nucleophilic and promote the substitution of the methoxy group.[3]

    • Employ Non-Nucleophilic Acids: Opt for Brønsted acids with non-nucleophilic counterions like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or polyphosphoric acid (PPA).[1]

    • Consider Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or aluminum chloride (AlCl₃) can also catalyze the reaction and may suppress the abnormal pathway.[1]

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol can sometimes participate in the reaction, leading to ethoxy-substituted byproducts.[3] Using aprotic solvents may be beneficial.

Summary of Catalyst Choice on Abnormal Product Formation:

Acid CatalystNucleophilicity of CounterionRisk of Methoxy SubstitutionRecommended Use
HCl, HBr, HIHighHighNot Recommended
H₂SO₄, p-TsOHLowLowRecommended
Polyphosphoric Acid (PPA)LowLowRecommended, especially for less reactive substrates
ZnCl₂, BF₃, AlCl₃Varies (depends on complex)Generally LowRecommended
FAQ 2: My reaction is producing a mixture of two regioisomeric indoles. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical ketones or substituted phenylhydrazines where cyclization can occur at two different positions. With 5-Chloro-2-methoxyphenylhydrazine, cyclization can theoretically occur ortho to the nitrogen at the C6 or C4 position of the resulting indole.

Underlying Cause:

The direction of the cyclization is influenced by both electronic and steric factors.[2] The electron-donating methoxy group at the 2-position and the electron-withdrawing chloro group at the 5-position will electronically bias the aromatic ring, influencing the stability of the intermediates in the two possible cyclization pathways.

Troubleshooting Steps:

  • Acid Catalyst Selection: The choice of acid can influence the product ratio. Experiment with a range of Brønsted and Lewis acids to find the optimal conditions for your specific substrate.[5]

  • Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.

  • Steric Hindrance: If using a bulky ketone, steric hindrance can play a significant role in directing the cyclization to the less hindered position.

Decision Tree for Optimizing Regioselectivity:

G Start Mixture of Regioisomers Observed A Vary Acid Catalyst (e.g., H₂SO₄, p-TsOH, ZnCl₂, BF₃) Start->A B Optimize Reaction Temperature (Try lower temperatures first) A->B C Analyze Product Ratio (e.g., by ¹H NMR or LC-MS) B->C D Is Regioselectivity Improved? C->D F No D->F No G Yes D->G Yes E Further Optimization or Consider a Different Synthetic Route F->A Iterate with different conditions G->E

Caption: Workflow for optimizing regioselectivity.

FAQ 3: I am getting a low yield of my desired indole and a lot of tar-like material. What are the likely causes and solutions?

Low yields and tar formation are often indicative of decomposition of the starting materials, intermediates, or the final product under the harsh reaction conditions.

Underlying Causes and Troubleshooting:

Potential CauseExplanationTroubleshooting Steps
Overly Harsh Acidic Conditions Strong acids and high temperatures can lead to polymerization and degradation.- Use a milder acid catalyst (e.g., acetic acid).- Lower the reaction temperature.- Reduce the reaction time and monitor closely by TLC.
Unstable Hydrazone Intermediate The hydrazone may be decomposing before it can cyclize.- Consider a one-pot synthesis where the hydrazone is formed in situ and cyclized without isolation.[6]
Product Instability The final indole product may not be stable to the reaction conditions.- Once the reaction is complete (as determined by TLC), work it up promptly.- Neutralize the acid carefully during workup.
Oxidation Indoles can be susceptible to air oxidation, leading to colored impurities and decomposition.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
FAQ 4: I am observing some dimeric or polymeric byproducts in my reaction mixture. How can I minimize their formation?

Dimerization can occur through various pathways, including intermolecular reactions of reactive intermediates or the final indole product, especially under strong acid catalysis.

Troubleshooting Steps:

  • Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization.

  • Gradual Addition: If the reaction is exothermic, consider a slow, portion-wise addition of the acid catalyst to maintain better control over the reaction temperature and minimize the concentration of reactive intermediates at any given time.

  • Milder Conditions: As with tar formation, using milder acids and lower temperatures can reduce the propensity for dimerization.

Experimental Protocol: Synthesis of a Substituted Indole using 5-Chloro-2-methoxyphenylhydrazine

This is a general protocol that should be optimized for your specific carbonyl compound.

Materials:

  • 5-Chloro-2-methoxyphenylhydrazine hydrochloride

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Acid Catalyst (e.g., p-toluenesulfonic acid, zinc chloride)

  • Solvent (e.g., ethanol, acetic acid, toluene)

  • Sodium bicarbonate or sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Hydrazone Formation (In situ):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in the chosen solvent (e.g., ethanol).

    • Stir the mixture at room temperature for 30-60 minutes.

  • Indolization:

    • Add the acid catalyst (e.g., p-TsOH, 0.1-1.0 eq, or ZnCl₂, 1.0-2.0 eq).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using an organic solvent, remove it under reduced pressure.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visual Workflow for the Synthesis:

G A 1. Combine 5-Chloro-2-methoxyphenylhydrazine HCl and Carbonyl Compound in Solvent B 2. Stir at Room Temperature (In situ Hydrazone Formation) A->B C 3. Add Acid Catalyst B->C D 4. Heat to Reflux & Monitor by TLC C->D E 5. Cool and Neutralize D->E F 6. Extract with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Purify (Column Chromatography or Recrystallization) G->H

Caption: General experimental workflow for the Fischer Indole Synthesis.

References

Technical Support Center: Purification of Indole Products from 5-Chloro-2-methoxyphenylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indole products synthesized from 5-Chloro-2-methoxyphenylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable heterocyclic compounds. Drawing from established protocols and troubleshooting experience, this document provides in-depth solutions and preventative strategies to ensure the successful isolation of your target indole.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of indole products derived from 5-Chloro-2-methoxyphenylhydrazine.

Issue 1: Low Recovery of the Desired Indole Product After Column Chromatography.

Question: I've performed a Fischer indole synthesis using 5-Chloro-2-methoxyphenylhydrazine and have a complex crude mixture. After flash column chromatography on silica gel, my yield of the desired indole is significantly lower than expected based on TLC analysis of the crude reaction mixture. What could be the cause?

Answer: Low recovery of indole products from silica gel chromatography is a frequent issue, often stemming from the inherent reactivity of the indole nucleus.

Causality:

  • Acid Sensitivity: Indoles, particularly those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel. This can lead to on-column degradation, polymerization, or the formation of colored impurities.[1]

  • Strong Adsorption: The nitrogen atom in the indole ring can interact strongly with the silanol groups of the stationary phase, leading to tailing and irreversible adsorption, especially if the compound is highly polar.

  • Oxidation: Some indoles are susceptible to oxidation when exposed to air and light for extended periods on the silica gel surface, which can result in the formation of colored byproducts.[1]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This can be achieved by flushing the packed column with your starting eluent containing 1% triethylamine (TEA) or by preparing a slurry of the silica gel in the eluent containing TEA.[1]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral or basic alumina.[1]

  • Optimize the Mobile Phase: A well-chosen solvent system is critical. Use a solvent system that provides a good separation on TLC with an Rf value for your product ideally between 0.2 and 0.4. Avoid highly polar solvents if possible, as they can increase the interaction with the stationary phase.

  • Work Efficiently: Minimize the time your compound spends on the column. Have all your fractions tubes ready and run the chromatography as quickly as possible without sacrificing separation.[1]

  • Dry Loading: Instead of loading your sample in a strong solvent, adsorb the crude product onto a small amount of silica gel (dry loading). This often leads to better peak shapes and resolution.[2]

Issue 2: The Formation of an Unexpected Isomer or "Abnormal" Product.

Question: My spectral data (NMR and MS) suggests that I have isolated an indole, but the substitution pattern is not what I expected from the Fischer indole synthesis with 5-Chloro-2-methoxyphenylhydrazine. Is this a common occurrence?

Answer: Yes, the formation of unexpected or "abnormal" products in Fischer indole synthesis is a known phenomenon, particularly with ortho-substituted phenylhydrazines like 2-methoxyphenylhydrazones.[3][4]

Causality:

  • Ambiguous Cyclization: In meta-substituted phenylhydrazines, cyclization can occur at two different positions, leading to a mixture of isomeric indoles (e.g., 4- and 6-substituted indoles). The ratio of these isomers can be influenced by the electronic nature of the substituents.

  • Nucleophilic Displacement of the Methoxy Group: In the case of 2-methoxyphenylhydrazones, the reaction with a strong acid catalyst like HCl can lead to the displacement of the methoxy group by a chloride ion, resulting in a chloro-substituted indole at an unexpected position.[3][5] For instance, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol has been reported to yield ethyl 6-chloroindole-2-carboxylate as a major product instead of the expected 7-methoxyindole.[3][4]

Troubleshooting and Prevention:

  • Catalyst Choice: The choice of acid catalyst is critical. Lewis acids like zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) may favor the "normal" cyclization pathway over the abnormal one seen with strong protonic acids like HCl.[3][6]

  • Reaction Conditions: Carefully control the reaction temperature and time. Higher temperatures can sometimes favor the formation of side products.[7]

  • Thorough Characterization: Always perform a comprehensive structural analysis (1H NMR, 13C NMR, COSY, HMBC, and MS) of your purified product to confirm its identity, especially when working with substituted phenylhydrazines where isomeric products are possible.

Issue 3: Difficulty in Removing a Persistent Colored Impurity.

Question: My final indole product is a solid, but it has a persistent pink or brownish color that I cannot remove by column chromatography. What is this impurity and how can I get rid of it?

Answer: The colored impurities are often a result of oxidation or polymerization of the indole product.

Causality:

  • Oxidation: As mentioned, indoles can be prone to air oxidation, leading to highly colored byproducts. This is often exacerbated by exposure to light and residual acid from the synthesis.

  • Polymerization: Trace amounts of acid can catalyze the polymerization of the electron-rich indole, forming colored tars.

Purification Strategy:

  • Recrystallization: If your product is a solid and has a reasonably high purity (>90%), recrystallization is an excellent method for removing colored impurities and obtaining a highly pure, crystalline product.[1][8]

    • Solvent Screening: Test a variety of solvents on a small scale to find a suitable one where your indole is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for indole recrystallization include ethanol, methanol, ethyl acetate/hexane mixtures, or toluene.[1][9]

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

  • Workup Neutralization: Ensure your workup procedure effectively neutralizes all the acid catalyst used in the synthesis. Washing the organic extract with a mild base like sodium bicarbonate solution can help.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying crude indole products from a Fischer synthesis?

A1: The choice of purification method depends on the physical state and purity of the crude product.

  • Column Chromatography: This is the most versatile method for separating the desired indole from unreacted starting materials, byproducts, and isomers, especially for oily products or complex mixtures.[1]

  • Recrystallization: For solid products with relatively high purity, recrystallization is often the most effective method to obtain a highly pure material.[1][8]

Q2: How can I monitor the progress of my column chromatography for indole purification?

A2: Thin-Layer Chromatography (TLC) is the primary tool for monitoring your column.

  • Staining: Indoles can be visualized on a TLC plate using a UV lamp (254 nm).[9] Additionally, staining with a p-anisaldehyde solution followed by gentle heating can produce characteristically colored spots for indoles. An iodine chamber is also an effective visualization method.[9]

Q3: My indole product appears to be degrading on the TLC plate. What does this mean?

A3: Streaking or the appearance of new spots on the TLC plate over time can indicate that your compound is unstable on the silica gel. This is a strong indicator that you should use a deactivated stationary phase (e.g., with triethylamine) or switch to alumina for column chromatography.[1]

Q4: Can I use reverse-phase chromatography for indole purification?

A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective method for purifying indoles, especially for more polar indole derivatives. It is a good alternative if you are facing issues with normal-phase chromatography.

Part 3: Experimental Protocols & Data

Protocol 1: Purification of a Crude Indole Product by Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of a crude indole product using silica gel flash column chromatography.

1. Preparation: a. TLC Analysis: Analyze your crude reaction mixture by TLC using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation and an Rf value of ~0.3 for the desired product. b. Column Selection: Choose a column with a diameter and length appropriate for the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[2] c. Slurry Packing: i. In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent. ii. Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand. iii. Pour the silica gel slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles. iv. Allow the silica to settle and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

2. Sample Loading (Dry Loading Recommended): a. Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane or acetone. b. Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. c. Remove the solvent by rotary evaporation to obtain a free-flowing powder of your crude product adsorbed onto the silica gel. d. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection: a. Carefully add your eluent to the top of the column. b. Apply gentle pressure (using a pump or inert gas) to begin eluting the column. c. Collect fractions in test tubes or vials. d. Monitor the separation by collecting small spots from the eluting fractions on a TLC plate.

4. Product Isolation: a. Combine the fractions containing the pure product as determined by TLC. b. Remove the solvent using a rotary evaporator to obtain the purified indole product.

Table 1: Recommended Solvent Systems for TLC and Column Chromatography
Polarity of Indole ProductStarting Eluent System (Non-polar)Gradient Eluent System (Polar)
Low to MediumHexane / Ethyl Acetate (9:1 to 7:3)Increase the proportion of Ethyl Acetate
Medium to HighDichloromethaneDichloromethane / Methanol (99:1 to 95:5)
Basic IndolesHexane / Ethyl Acetate with 1% TEAIncrease Ethyl Acetate with 1% TEA

Part 4: Visualized Workflows

Diagram 1: Decision Tree for Purification Method Selection

This diagram provides a logical workflow for selecting the most appropriate purification method for your crude indole product.

Purification_Decision_Tree start Crude Indole Product is_solid Is the product a solid? start->is_solid purity_check Purity > 90%? is_solid->purity_check Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) recrystallize Recrystallization purity_check->recrystallize Yes purity_check->column_chrom No end_pure Pure Product recrystallize->end_pure column_chrom->end_pure

Caption: Decision tree for choosing between recrystallization and column chromatography.

Diagram 2: Workflow for Troubleshooting On-Column Degradation

This diagram illustrates the steps to take when product degradation is observed during silica gel chromatography.

Degradation_Troubleshooting start Degradation on Silica Column (e.g., streaking, color change) deactivate Deactivate Silica with Triethylamine (TEA) start->deactivate check_tlc Re-check stability on TEA-treated TLC plate deactivate->check_tlc run_column Run Column with TEA in Eluent check_tlc->run_column Stable use_alumina Switch to Alumina (Neutral or Basic) check_tlc->use_alumina Still Unstable success Successful Purification run_column->success use_alumina->success

Caption: Troubleshooting workflow for indole degradation during chromatography.

References

Technical Support Center: Byproduct Formation in 5-Chloro-2-methoxyphenylhydrazine Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Fischer indole synthesis utilizing 5-Chloro-2-methoxyphenylhydrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate and may encounter challenges related to reaction efficiency and purity. The unique electronic properties of the chloro and methoxy substituents introduce specific complexities, particularly concerning byproduct formation. This document provides in-depth, evidence-based troubleshooting advice and actionable protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis to provide a solid theoretical and practical grounding for your experiments.

Q1: What is the expected "normal" product when using 5-Chloro-2-methoxyphenylhydrazine in a Fischer indole synthesis?

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1] For 5-Chloro-2-methoxyphenylhydrazine, the reaction proceeds through the formation of a hydrazone, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization.[1][3] The electron-donating methoxy group at the ortho-position and the electron-withdrawing chloro group at the meta-position (relative to the hydrazine moiety) direct the cyclization.

When reacted with an unsymmetrical ketone such as methyl ethyl ketone (MEK), two regioisomeric products are possible. However, the cyclization typically occurs at the less sterically hindered position of the enamine intermediate. The primary expected products are 6-chloro-7-methoxy-2,3-dimethylindole and 4-chloro-7-methoxy-2,3-dimethylindole . The ratio of these isomers is highly dependent on the reaction conditions, particularly the acid catalyst used.[4]

Q2: What are the most common and problematic byproducts observed in this specific synthesis?

Researchers often encounter several classes of byproducts that can complicate purification and reduce yields. These include:

  • Regioisomers: As mentioned above, the use of unsymmetrical ketones will almost always lead to a mixture of regioisomeric indoles.[5] Separating these isomers can be challenging due to their similar polarities.

  • "Abnormal" Halogenated Products: A significant and often unexpected byproduct is one where the ortho-methoxy group is displaced by a halide ion from the acid catalyst (e.g., Cl⁻ from HCl). For instance, reacting ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol has been shown to yield ethyl 6-chloroindole-2-carboxylate as a major "abnormal" product instead of the expected 7-methoxyindole.[6] This occurs via a nucleophilic displacement on a key dienone-imine intermediate.

  • Dimeric Impurities: Under harsh acidic conditions or at elevated temperatures, side reactions can lead to the formation of dimeric or polymeric materials.[7] These are often observed as insoluble, dark-colored tars that can significantly lower the yield of the desired product.

  • Aniline Derivatives: Cleavage of the relatively weak N-N bond in the hydrazone intermediate can occur, leading to the formation of 5-chloro-2-methoxyaniline as a byproduct.[5]

Q3: How do the electronic properties of the chloro and methoxy groups influence the reaction and byproduct formation?

The substituents on the phenylhydrazine ring play a critical role in the reaction's outcome.

  • Methoxy Group (CH₃O-): As a strong electron-donating group at the ortho-position, it activates the benzene ring, facilitating the electrophilic cyclization step. However, its position also makes it susceptible to displacement, leading to the "abnormal" products mentioned previously.[6][8]

  • Chloro Group (Cl-): As an electron-withdrawing group, it deactivates the aromatic ring. Introducing a chlorine substituent can have a detrimental effect on the overall reaction rate and may require more forcing conditions (higher temperatures or stronger acids), which in turn can promote byproduct formation.[9]

The interplay of these opposing electronic effects makes fine-tuning the reaction conditions essential for achieving high yield and selectivity.

Q4: What are the most effective acid catalysts for this reaction?

The choice of acid catalyst is one of the most critical parameters in the Fischer indole synthesis.[10] Both Brønsted and Lewis acids are commonly used.

Catalyst TypeExamplesAdvantagesPotential Issues
Brønsted Acids HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-TsOHReadily available, effective at promoting cyclization.Can lead to harsh conditions, charring, and in the case of HCl, formation of "abnormal" chlorinated byproducts.[6]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Often milder, can improve regioselectivity in some cases.Can be moisture-sensitive, may require stoichiometric amounts, and can complicate workup.[1][4]
"Greener" Alternatives Acidic Clays, Mechanochemical methods with oxalic acidMilder conditions, reduced solvent waste, potentially cleaner reactions.[9][11]May require specialized equipment (ball mill) or longer reaction times.

For the synthesis with 5-Chloro-2-methoxyphenylhydrazine, starting with a milder Lewis acid like ZnCl₂ or a Brønsted acid like p-toluenesulfonic acid (p-TsOH) is often a good strategy to minimize degradation and abnormal product formation.

Troubleshooting Guide: Specific Experimental Issues

This section is formatted as a direct Q&A to address specific problems you may encounter during your experiment.

Problem 1: My TLC and NMR analysis shows a mixture of two indole products that are difficult to separate. How can I improve regioselectivity?

This is a classic issue of regioisomer formation.

Root Cause: The formation of the hydrazone from an unsymmetrical ketone (e.g., methyl ethyl ketone) results in an intermediate that can tautomerize to two different enamine isomers. Each of these enamines can then proceed through the[2][2]-sigmatropic rearrangement, leading to two distinct indole products.

Solutions:

  • Change the Carbonyl Component: The most straightforward solution is to use a symmetrical ketone (e.g., acetone, cyclohexanone) or an aldehyde if the target structure allows. This will result in the formation of a single enamine intermediate and thus a single indole product.[5]

  • Optimize the Acid Catalyst: The choice of acid can influence the ratio of the enamine tautomers. Experiment with different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) versus Brønsted acids (e.g., PPA, p-TsOH). A bulkier Lewis acid may favor the formation of the less sterically hindered enamine.

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity for one isomer over the other. Start the reaction at a lower temperature and slowly warm it until conversion is observed.

Workflow for Addressing Regioisomer Formation

G A Dienone-Imine Intermediate B Protonation of Methoxy Group A->B + H⁺ G Normal Rearomatization A->G Standard Pathway C Loss of Methanol (CH₃OH) B->C D Carbocation Intermediate C->D E Nucleophilic Attack by Cl⁻ D->E + Cl⁻ F Abnormal Product (e.g., 6,7-dichloroindole) E->F H Normal Product (6-Chloro-7-methoxyindole) G->H

References

Technical Support Center: Catalyst Selection for Fischer Indole Synthesis with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection, particularly when working with substituted hydrazines. The electronic and steric nature of substituents can significantly impact reaction outcomes, making catalyst choice a critical parameter for success.

Introduction: The Challenge of Substituted Hydrazines

The Fischer indole synthesis is a robust and versatile method for creating the indole nucleus, a core structure in numerous pharmaceuticals and natural products.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[4][5][6] While the classic reaction is well-established, the introduction of substituents on the phenylhydrazine ring presents unique challenges that necessitate careful catalyst selection.

Substituents can alter the electron density of the hydrazine and the stability of key intermediates, influencing reaction rates and potentially favoring undesirable side reactions.[7][8] For instance, strong electron-donating groups on the carbonyl-derived portion of the hydrazone can lead to preferential N-N bond cleavage, competing with the desired[5][5]-sigmatropic rearrangement.[9][10] Conversely, steric hindrance, especially from bulky ortho-substituents, can impede the conformational changes required for this key rearrangement.[7]

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, empowering you to optimize your Fischer indole synthesis for a wide range of substituted hydrazines.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction with an electron-rich hydrazine is giving low to no yield of the desired indole. What is the likely cause and how can I fix it?

A1: Low yields with electron-rich hydrazines often stem from the stabilization of a cationic intermediate that favors a competing heterolytic N-N bond cleavage pathway over the productive[5][5]-sigmatropic rearrangement.[7][8] This side reaction essentially breaks apart the molecule before it can cyclize.

Troubleshooting Steps:

  • Catalyst Choice - Milder is Often Better: Start with a milder Lewis acid like zinc chloride (ZnCl₂) or milder Brønsted acids like p-toluenesulfonic acid (p-TSA).[1][11][12] Stronger acids like sulfuric acid or aluminum chloride can exacerbate the N-N cleavage.[11][12] Polyphosphoric acid (PPA) can be effective for less reactive substrates but may be too harsh for this scenario.[1][11]

  • Reaction Temperature: High temperatures can promote decomposition and the formation of tars.[11] Begin with milder conditions and gradually increase the temperature, monitoring the reaction by TLC.

  • In Situ Hydrazone Formation: Some arylhydrazones are unstable and can decompose before cyclization.[11] Consider a one-pot synthesis where the hydrazone is generated in situ and immediately subjected to the cyclization conditions without isolation.[11][13]

Q2: I am observing significant amounts of side products when using a hydrazine with electron-withdrawing groups. How can I improve the selectivity?

A2: Electron-withdrawing groups can deactivate the aromatic ring, making the key cyclization step more difficult. This can lead to a variety of side reactions, including the formation of isomeric indole products if an unsymmetrical ketone is used.

Troubleshooting Steps:

  • Stronger Acid Catalysts: To overcome the deactivation, a stronger acid catalyst may be necessary. Consider using stronger Brønsted acids like sulfuric acid or polyphosphoric acid (PPA).[1][11][12] Among Lewis acids, boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃) can be effective.[11][12][14]

  • Higher Temperatures: Increased temperatures are often required to drive the reaction to completion with deactivated substrates.[11]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMSO or acetic acid can be beneficial.[4]

Q3: My reaction with an ortho-substituted hydrazine is failing. What is causing this and what are my options?

A3: Steric hindrance from ortho-substituents can physically block the[5][5]-sigmatropic rearrangement, which is a crucial step in the indole formation.[7] This steric clash prevents the molecule from adopting the necessary conformation for the reaction to proceed.

Troubleshooting Steps:

  • Smaller, More Active Catalysts: A less bulky and more active catalyst might be able to overcome the steric barrier. Boron trifluoride etherate (BF₃·OEt₂) is often a good choice in these situations.[14]

  • Higher Reaction Temperatures: Elevated temperatures can provide the necessary energy to overcome the steric hindrance.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation can offer rapid heating and sometimes lead to improved yields in shorter reaction times, which can be beneficial for sterically hindered substrates.[4][15]

Q4: The ammonia generated as a byproduct seems to be neutralizing my catalyst. How do I address this?

A4: The elimination of ammonia is the final step in the formation of the aromatic indole ring.[4][5] This ammonia can neutralize the acid catalyst, especially if used in catalytic amounts, leading to a stalled reaction.[13]

Troubleshooting Steps:

  • Stoichiometric Amounts of Catalyst: Traditionally, the Fischer indole synthesis often requires stoichiometric amounts of the Lewis acid catalyst to counteract the ammonia produced.[13] Zinc chloride is a common choice for this approach.[13]

  • Use of an Ammonia Scavenger: An acidic cation-exchange resin can be added to the reaction mixture to capture the ammonia as it is formed, thus preserving the activity of the primary catalyst.[16]

  • Heterogeneous Catalysts: Employing a solid acid catalyst, such as a polymeric sulfonic acid resin (e.g., Amberlite® IR 120 H), can simplify product isolation and catalyst removal.[17] These can also be more resilient to neutralization.

Catalyst Selection and Reaction Optimization Workflow

The following diagram illustrates a logical workflow for selecting a catalyst and optimizing reaction conditions based on the nature of the substituted hydrazine.

Fischer_Indole_Workflow Start Start: Substituted Hydrazine Hydrazine_Type Analyze Hydrazine Substituent Start->Hydrazine_Type EDG Electron-Donating Group (EDG) Hydrazine_Type->EDG EDG EWG Electron-Withdrawing Group (EWG) Hydrazine_Type->EWG EWG Steric Sterically Hindered (ortho-subst.) Hydrazine_Type->Steric Steric Mild_Catalyst Select Milder Catalyst (e.g., ZnCl₂, p-TSA) EDG->Mild_Catalyst Strong_Catalyst Select Stronger Catalyst (e.g., H₂SO₄, PPA, BF₃·OEt₂) EWG->Strong_Catalyst Active_Catalyst Select Active/Less Bulky Catalyst (e.g., BF₃·OEt₂) Steric->Active_Catalyst Optimize_Temp Optimize Temperature (Start Mild) Mild_Catalyst->Optimize_Temp Strong_Catalyst->Optimize_Temp Active_Catalyst->Optimize_Temp Check_Yield Check Yield & Purity Optimize_Temp->Check_Yield Success Successful Synthesis Check_Yield->Success High Yield Troubleshoot Troubleshoot Further: - One-pot reaction - Microwave synthesis - Ammonia scavenger Check_Yield->Troubleshoot Low Yield Fischer_Indole_Mechanism Hydrazine Arylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Hydrazine->Hydrazone Condensation Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation Cyclization Cyclization Rearrangement->Cyclization Aromatization Indole Indole + Ammonia Cyclization->Indole Elimination of NH₃

References

Navigating Regioselectivity in the Fischer Indole Synthesis of 5-Chloro-2-methoxyphenylhydrazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for a particularly challenging substrate: 5-Chloro-2-methoxyphenylhydrazine. The inherent electronic and steric properties of this molecule frequently lead to issues with regioselectivity, a critical factor in the synthesis of targeted indole derivatives for pharmaceutical and materials science applications. This document, structured in a user-friendly question-and-answer format, will delve into the mechanistic underpinnings of these challenges and offer field-proven strategies to achieve the desired isomeric products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Fischer Indole Synthesis using 5-Chloro-2-methoxyphenylhydrazine?

The primary challenge is controlling the regioselectivity of the cyclization step. The Fischer indole synthesis, a venerable and powerful method for creating the indole nucleus, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] With an unsymmetrically substituted phenylhydrazine like 5-Chloro-2-methoxyphenylhydrazine, the key[2][2]-sigmatropic rearrangement can theoretically proceed in two different directions, leading to a mixture of two regioisomeric indoles. The directing effects of the chloro and methoxy substituents on the phenyl ring play a crucial role in determining the outcome of this rearrangement.[1]

Q2: How do the chloro and methoxy substituents influence the regioselectivity of the reaction?

The electronic nature of the substituents on the phenylhydrazine ring profoundly impacts the reaction's efficiency and regiochemical outcome.[1] The methoxy group (-OCH3) is an electron-donating group (EDG) through resonance, while the chloro group (-Cl) is an electron-withdrawing group (EWG) through induction, but a weak deactivating director in electrophilic aromatic substitution.

In the critical[2][2]-sigmatropic rearrangement step, the more electron-rich aromatic carbon is generally favored to participate in the new C-C bond formation.[3] The methoxy group, being a strong EDG, increases the electron density at the ortho and para positions relative to it. The chloro group, being an EWG, deactivates the ring. Therefore, the position ortho to the methoxy group (C6) is more nucleophilic and more likely to attack the imine carbon during the rearrangement, leading to the formation of the 7-chloro-4-methoxyindole derivative. However, the position ortho to the hydrazine moiety and para to the chloro group (C4) can also participate, yielding the 5-chloro-6-methoxyindole isomer. The final product ratio is a delicate balance of these electronic effects and steric hindrance.

Q3: Can the choice of acid catalyst influence the regioselectivity?

Absolutely. The choice of acid catalyst is a critical parameter in the Fischer indole synthesis.[4] Both Brønsted acids (e.g., HCl, H2SO4, polyphosphoric acid) and Lewis acids (e.g., ZnCl2, BF3) are commonly used.[2][5] The strength and nature of the acid can influence the rate of the key tautomerization and rearrangement steps, and in some cases, can alter the regiochemical outcome.[6] For instance, harsher acidic conditions might favor the thermodynamically more stable product, while milder conditions could lead to the kinetically controlled product. It has been observed that the use of Eaton's reagent (P2O5/MeSO3H) can provide unprecedented regiocontrol in certain Fischer indole syntheses.[7]

Troubleshooting Guide

Problem: My reaction yields a mixture of two regioisomers, and I need to favor the formation of one over the other.

  • Potential Cause: The electronic and steric directing effects of the chloro and methoxy groups are not sufficiently differentiated under the current reaction conditions.

  • Suggested Solutions:

    • Catalyst Screening: Experiment with a range of both Brønsted and Lewis acids. A systematic screen of catalysts with varying strengths can help identify conditions that favor one regioisomer. For example, milder Lewis acids like ZnCl2 might offer better selectivity compared to strong Brønsted acids like polyphosphoric acid.[8]

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Try running the reaction in a variety of solvents, from polar aprotic (e.g., DMSO, AcOH) to nonpolar (e.g., toluene, xylene).

    • Temperature Optimization: The reaction temperature can significantly impact the product distribution. Lowering the temperature may favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable isomer. A carefully controlled temperature study is recommended.[8]

Problem: I am observing significant side product formation, including potential dehalogenation or demethoxylation.

  • Potential Cause: Harsh reaction conditions, particularly with strong acids and high temperatures, can lead to undesired side reactions. It has been reported that in the presence of HCl/EtOH, 2-methoxyphenylhydrazones can undergo an abnormal Fischer indole synthesis, yielding a chlorinated indole as the main product.[9][10]

  • Suggested Solutions:

    • Milder Conditions: Opt for milder acid catalysts and lower reaction temperatures.[8] This can help to minimize the degradation of the starting material and the desired products.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, which can be an issue with electron-rich indoles.

    • Purification of the Hydrazone: If the hydrazone is formed in situ, consider isolating and purifying it before proceeding with the cyclization step. This can lead to a cleaner reaction by removing any impurities from the initial condensation.[8]

Problem: The reaction is not proceeding to completion, and I have a significant amount of unreacted starting material.

  • Potential Cause: The reaction may not have sufficient activation energy to proceed, or the catalyst may be inactive.

  • Suggested Solutions:

    • Stronger Acid Catalyst: If using a mild catalyst, a switch to a stronger acid like polyphosphoric acid may be necessary to drive the reaction to completion.[8]

    • Higher Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the[2][2]-sigmatropic rearrangement.[8]

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes promote reactions that are sluggish under conventional heating.[2]

Experimental Protocols

General Procedure for Fischer Indole Synthesis with 5-Chloro-2-methoxyphenylhydrazine
  • Hydrazone Formation (Optional but Recommended for Cleaner Reactions):

    • In a round-bottom flask, dissolve 5-Chloro-2-methoxyphenylhydrazine (1.0 eq.) and the desired ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.[1]

    • Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).

    • Isolate the hydrazone by filtration or extraction and dry it thoroughly.

  • Indolization (Cyclization):

    • To a solution of the pre-formed hydrazone (or the in-situ generated hydrazone) in a suitable solvent (e.g., toluene, acetic acid, or without solvent if using a liquid acid like polyphosphoric acid), add the acid catalyst (e.g., ZnCl2, polyphosphoric acid, or p-toluenesulfonic acid).

    • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 180 °C) and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • If using a strong acid, carefully quench the reaction by pouring it onto ice water and neutralizing with a base (e.g., NaOH or NaHCO3 solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the regioisomers and other impurities.

Data Presentation
CatalystSolventTemperature (°C)Ratio of Isomer A (7-chloro-4-methoxyindole)Ratio of Isomer B (5-chloro-6-methoxyindole)
ZnCl2Toluene110Enter experimental dataEnter experimental data
PPA-120Enter experimental dataEnter experimental data
p-TsOHAcetic Acid100Enter experimental dataEnter experimental data
Eaton's ReagentDichloromethane40Enter experimental dataEnter experimental data

This table should be populated with your experimental results to track the impact of different conditions on regioselectivity.

Visualizing the Mechanistic Pathways

The following diagrams illustrate the key steps in the Fischer indole synthesis and the competing pathways leading to the two possible regioisomers.

Fischer_Indole_Mechanism cluster_start Starting Materials cluster_products Products Hydrazine 5-Chloro-2-methoxy- phenylhydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Condensation Ketone Ketone/Aldehyde Ketone->Hydrazone Condensation Enehydrazine Tautomerization (Ene-hydrazine) Hydrazone->Enehydrazine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Heat Cyclization Cyclization & Aromatization Rearrangement->Cyclization IsomerA Isomer A (7-Chloro-4-methoxyindole) Cyclization->IsomerA IsomerB Isomer B (5-Chloro-6-methoxyindole) Cyclization->IsomerB Regioselectivity cluster_pathways [3,3]-Sigmatropic Rearrangement Enehydrazine Ene-hydrazine Intermediate PathwayA Pathway A: Attack at C6 (ortho to OMe) Enehydrazine->PathwayA PathwayB Pathway B: Attack at C4 (para to Cl) Enehydrazine->PathwayB IntermediateA Intermediate A PathwayA->IntermediateA IntermediateB Intermediate B PathwayB->IntermediateB IsomerA Product A: 7-Chloro-4-methoxyindole IntermediateA->IsomerA Cyclization & Aromatization IsomerB Product B: 5-Chloro-6-methoxyindole IntermediateB->IsomerB Cyclization & Aromatization

References

Technical Support Center: Synthesis of 5-Chloroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloroindoles. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of this critical heterocyclic scaffold. 5-Chloroindole is a vital building block in the development of numerous therapeutic agents, and its efficient synthesis is often a pivotal step in a drug discovery program.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind common synthetic issues and offer field-proven solutions to help you optimize your reactions, improve yields, and ensure the regiochemical integrity of your target molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general, high-level questions that researchers frequently encounter when approaching the synthesis of 5-chloroindoles.

Q1: What are the most common strategies for synthesizing 5-chloroindoles?

A1: There are several primary routes, each with distinct advantages and challenges:

  • Fischer Indole Synthesis: A classic and widely used method involving the acid-catalyzed reaction of 4-chlorophenylhydrazine with a suitable ketone or aldehyde, followed by cyclization.[3][4][5]

  • Halogen Exchange: A direct approach that converts a more readily available 5-bromoindole into the desired 5-chloroindole, typically using a copper(I) chloride catalyst.[1][3][6]

  • Dehydrogenation of 5-Chloroindoline: This two-step process involves the chlorination of an N-protected indoline, followed by deprotection and oxidation (dehydrogenation) to form the indole.[3][7]

  • Modern Palladium-Catalyzed Methods: These include various cross-coupling strategies, such as the Larock indole synthesis, which can build the indole ring from precursors like o-haloanilines and alkynes.[8][9][10]

Q2: Why is achieving high regioselectivity for the 5-chloro isomer so challenging?

A2: Regioselectivity is a paramount challenge. Direct chlorination of indole is often unselective and typically favors substitution at the electron-rich C3 position. Therefore, successful strategies rely on introducing the chlorine atom onto the benzene ring before the indole is formed. In methods like the Fischer synthesis, the final position of the chlorine atom is dictated by the substitution pattern of the starting arylhydrazine. Using 4-chlorophenylhydrazine, for example, directly installs the chlorine at the desired 5-position of the resulting indole.[3][11] Any impurity in the starting hydrazine (e.g., 2- or 3-chlorophenylhydrazine) will lead to the formation of regioisomeric indole byproducts.

Q3: What are the most common byproducts I should expect, and how can I minimize them?

A3: Byproduct profiles are method-dependent:

  • Regioisomers: As discussed, incorrect cyclization or impure starting materials in the Fischer synthesis can lead to 4-chloro or 6-chloroindole isomers.[3]

  • Aniline Derivatives: In the Fischer synthesis, undesired cleavage of the hydrazone's N-N bond can generate 4-chloroaniline.[3][12]

  • Dehalogenated Products: Harsh reductive conditions or certain catalysts can cause the loss of the chlorine atom, yielding unsubstituted indole.[3]

  • Over-reduction: In syntheses involving reduction steps (e.g., from a nitro precursor or during indoline dehydrogenation), the indole ring itself can be reduced to 5-chloroindoline.[3]

Minimization strategies involve using high-purity starting materials, carefully optimizing reaction conditions (temperature, catalyst choice), and performing the reaction under an inert atmosphere to prevent oxidative side reactions.[13]

Q4: What are the best practices for purifying crude 5-chloroindole?

A4: Purification can be challenging due to the similar polarity of byproducts.

  • Column Chromatography: This is the most common method. Silica gel using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is effective for separating regioisomers and other impurities.[3][14]

  • Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization from a suitable solvent system like ethanol/water or hexane can be a highly effective and scalable purification method.[3][13]

  • Acid-Base Extraction: This technique is useful for removing basic impurities like residual anilines or acidic starting materials. However, indole itself has weak acidic/basic properties, so pH must be carefully controlled.

  • Quenching: In reactions using metal catalysts (like copper or palladium), a proper workup is critical. Washing with an aqueous solution of a complexing agent, such as aqueous ammonia or EDTA, can help remove residual metal salts that might co-precipitate with the product.[1][13]

Part 2: Method-Specific Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific synthetic methods.

Guide 1: The Fischer Indole Synthesis

The Fischer synthesis is a workhorse reaction but is sensitive to substrate and conditions.

Problem 1: My yield of 5-chloroindole is very low or zero.

This is a frequent issue stemming from several potential causes. The key is to diagnose the root cause by analyzing the reaction byproducts and considering the specific substrates used.

  • Possible Cause A: Suboptimal Acid Catalyst

    • The Chemistry: The Fischer synthesis requires an acid to catalyze both the isomerization of the hydrazone to an ene-hydrazine and the subsequent[15][15]-sigmatropic rearrangement.[5] The acid's strength and concentration are critical; if it's too weak, the reaction won't proceed, and if it's too strong or concentrated, it can cause decomposition of the starting material or product.[13]

    • Troubleshooting Steps:

      • Screen Catalysts: If a Brønsted acid (e.g., H₂SO₄, glacial acetic acid) is failing, consider a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a milder solid acid like polyphosphoric acid (PPA).[3][5][14]

      • Optimize Concentration: Systematically vary the concentration of the chosen acid. A 10-fold excess (by weight) of PPA is a common starting point.[14]

      • Consider a One-Pot Procedure: Form the hydrazone in situ and proceed directly to cyclization without isolation. This can prevent the decomposition of a potentially unstable hydrazone intermediate.[3]

  • Possible Cause B: N-N Bond Cleavage in the Hydrazone Intermediate

    • The Chemistry: Electron-donating groups on the aldehyde or ketone starting material can stabilize a cationic intermediate that forms upon protonation, favoring a pathway that leads to heterolytic cleavage of the weak N-N bond.[3][12][16] This results in the formation of 4-chloroaniline and other undesired byproducts instead of the indole.

    • Troubleshooting Steps:

      • Modify Starting Materials: If possible, select a ketone or aldehyde with less electron-donating character.

      • Lower Reaction Temperature: Cleavage reactions often have a higher activation energy than the desired rearrangement. Running the reaction at a lower temperature for a longer duration may favor the indole formation pathway.[3]

Decision Tree: Troubleshooting Low Yield in Fischer Indole Synthesis

G start Low Yield of 5-Chloroindole cause1 Suboptimal Acid Catalyst? start->cause1 cause2 N-N Bond Cleavage? start->cause2 cause3 Hydrazone Decomposition? start->cause3 sol1a Screen Brønsted & Lewis Acids (H₂SO₄, PPA, ZnCl₂) cause1->sol1a Action sol1b Optimize Acid Concentration cause1->sol1b Action sol2a Use Less Electron-Donating Ketone/Aldehyde cause2->sol2a Action sol2b Lower Reaction Temperature & Increase Time cause2->sol2b Action sol3a Perform Reaction at Lower Temperature cause3->sol3a Action sol3b Use One-Pot Procedure (In Situ Hydrazone Formation) cause3->sol3b Action G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation prep1 Combine 5-Bromoindole (1 eq) & CuCl (1.2 eq) in a dry flask. prep2 Add anhydrous NMP or DMF as solvent. prep1->prep2 react1 Heat mixture to 140-150 °C with stirring. react2 Maintain for 4-6 hours. Monitor by TLC. react1->react2 workup1 Cool to RT. Add aq. Ammonia (20-25%) to quench & complex Cu. workup2 Extract with organic solvent (e.g., Toluene, Ethyl Acetate). workup1->workup2 workup3 Wash organic layer, dry, and concentrate. workup2->workup3 workup4 Purify by chromatography or recrystallization. workup3->workup4

References

Technical Support Center: Improving the Selectivity of Fischer Indole Synthesis with Unsymmetrical Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity when using unsymmetrical ketones. The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, making mastery of its synthesis critical.[1][2][3][4][5] This document provides in-depth, experience-driven advice in a troubleshooting and FAQ format to address the specific challenges you may encounter in your laboratory work.

Section 1: Understanding the Core Challenge: Regioselectivity

The Fischer indole synthesis is a powerful reaction that forms an indole from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[6][7][8] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[9][9]-sigmatropic rearrangement.[1][9][10] When using an unsymmetrical ketone (RCH₂COCH₂R'), two different enamine intermediates can form, potentially leading to a mixture of two regioisomeric indole products.[1][11] Controlling which of these isomers is formed is the primary challenge addressed in this guide.

Diagram: The Regioselectivity Dilemma

Fischer_Indole_Selectivity cluster_start Starting Materials cluster_enamine Enamine Formation (Key Control Point) cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_products Products Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Intermediate Arylhydrazine->Hydrazone Unsymmetrical_Ketone Unsymmetrical Ketone (R-CH2-CO-CH2-R') Unsymmetrical_Ketone->Hydrazone Enamine_A Enamine A (More Substituted) Hydrazone->Enamine_A Path A Enamine_B Enamine B (Less Substituted) Hydrazone->Enamine_B Path B Rearrangement_A Rearrangement Enamine_A->Rearrangement_A Rearrangement_B Rearrangement Enamine_B->Rearrangement_B Indole_A Regioisomer A Rearrangement_A->Indole_A Indole_B Regioisomer B Rearrangement_B->Indole_B

Caption: The formation of two possible enamine intermediates from an unsymmetrical ketone leads to two potential indole regioisomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the Fischer indole synthesis?

A1: The regiochemical outcome is primarily governed by a combination of steric and electronic effects, as well as the reaction conditions.[12] The key factors are:

  • Steric Hindrance: The reaction often favors the formation of the less sterically hindered enamine intermediate.[11]

  • Stability of the Enamine: The thermodynamic stability of the enamine intermediate plays a crucial role. More substituted enamines are generally more stable.

  • Acid Catalyst: The choice and concentration of the acid catalyst can significantly influence the product ratio.[13][14]

  • Reaction Temperature and Solvent: These parameters can affect the equilibrium between the two enamine intermediates and the rate of the subsequent rearrangement.[15]

Q2: I'm getting a mixture of regioisomers. What is the first thing I should try to improve selectivity?

A2: The most impactful and often simplest parameter to adjust is the acid catalyst . Different acids can dramatically alter the product ratio. For instance, strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid often favor one isomer, while Lewis acids like zinc chloride (ZnCl₂) may favor the other.[1][16]

A particularly effective catalyst for controlling regioselectivity, especially with methyl ketones, is Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[11] This reagent has been shown to provide excellent control, often favoring the formation of the 3-unsubstituted indole.[11][12]

Q3: How do electronic effects of substituents on the ketone influence selectivity?

A3: Electron-withdrawing groups can destabilize the transition state of the[9][9]-sigmatropic rearrangement.[17][18][19] This can disfavor the formation of the indole product that would arise from the enamine intermediate bearing the electron-withdrawing group. Conversely, electron-donating groups can increase the rate of the reaction.[20]

Q4: Can I use microwave irradiation to improve my results?

A4: Yes, microwave-assisted synthesis can be a valuable tool. It often leads to shorter reaction times and can sometimes improve yields.[1][15] In some cases, the rapid heating provided by microwaves can influence the kinetic vs. thermodynamic control of the reaction, potentially altering the regioselectivity.

Section 3: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to poor regioselectivity.

Issue 1: Consistently Obtaining a ~1:1 Mixture of Regioisomers

This is a common problem when the energetic difference between the two possible enamine intermediates is small.

Troubleshooting Workflow:

Troubleshooting_1_1_Mixture Start Start: ~1:1 Regioisomer Mixture Change_Catalyst Change Acid Catalyst (e.g., PPA, Eaton's Reagent, ZnCl2) Start->Change_Catalyst Evaluate Evaluate Regioisomeric Ratio (NMR, GC-MS) Change_Catalyst->Evaluate Vary_Temp Vary Reaction Temperature (e.g., lower for kinetic control) Vary_Temp->Evaluate Change_Solvent Change Solvent (e.g., acetic acid, toluene, neat) Change_Solvent->Evaluate Success Success: Improved Selectivity Evaluate->Success No_Improvement No Significant Improvement Evaluate->No_Improvement No_Improvement->Vary_Temp No_Improvement->Change_Solvent

Caption: A decision-making workflow for addressing a lack of regioselectivity.

Detailed Steps:

  • Catalyst Screening: This is your highest leverage point. Set up small-scale parallel reactions with different acid catalysts.

    • Brønsted Acids: Polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), methanesulfonic acid.[6][8]

    • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃).[6][8]

    • Specialty Reagents: Eaton's reagent.[11]

  • Temperature Adjustment: If catalyst screening is insufficient, explore temperature effects. Lowering the temperature may favor the kinetically formed enamine, while higher temperatures may favor the thermodynamically more stable one.

  • Solvent Modification: The polarity of the solvent can influence the stability of the charged intermediates in the reaction mechanism. Compare polar aprotic solvents (e.g., DMSO, acetic acid) with nonpolar solvents (e.g., toluene), or consider running the reaction neat (without solvent).[1][15]

Issue 2: The Desired Regioisomer is the Minor Product

This indicates that the reaction conditions favor the formation of the undesired enamine intermediate.

Strategies to Reverse Selectivity:

  • Steric Control: If the major product is the less sterically hindered one, you may need to use a bulkier acid catalyst to favor the formation of the more hindered enamine.

  • Blocking/Directing Groups: In some cases, it may be possible to temporarily introduce a directing group onto the ketone to force the enamine formation in the desired direction. This is an advanced technique requiring additional synthetic steps.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with Catalyst Screening

Materials:

  • Arylhydrazine hydrochloride (1.0 eq)

  • Unsymmetrical ketone (1.05 eq)

  • Selected acid catalyst (see table below)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the arylhydrazine hydrochloride and the unsymmetrical ketone in the chosen solvent.

  • Add the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC-MS to determine the regioisomeric ratio.

Table 1: Suggested Catalyst and Solvent Combinations for Screening

CatalystTypical LoadingCommon SolventsNotes
Polyphosphoric Acid (PPA) Used as solvent/catalystNeatHighly viscous; requires strong stirring and high temperatures.[15]
**Zinc Chloride (ZnCl₂) **1.0 - 2.0 eqEthanol, TolueneA common and effective Lewis acid catalyst.[1]
p-Toluenesulfonic Acid (p-TsOH) 0.1 - 1.0 eqToluene, Acetic AcidA versatile Brønsted acid.[6]
Eaton's Reagent (P₂O₅/MeSO₃H) Used as solvent/catalystNeat or diluted in CH₂Cl₂Highly effective for methyl ketones; handle with care.[11][12]
Protocol 2: Regioselective Synthesis Using Eaton's Reagent

Safety Note: Eaton's reagent is highly corrosive and the preparation is exothermic. Perform this in a fume hood with appropriate personal protective equipment.

Preparation of Eaton's Reagent (1:10 w/w P₂O₅ in MeSO₃H):

  • In a flask, add methanesulfonic acid.

  • Slowly and in portions, add phosphorus pentoxide with vigorous stirring. The mixture will become warm.

  • Stir until the phosphorus pentoxide is fully dissolved.

Indolization Procedure:

  • Dissolve the arylhydrazone of the unsymmetrical methyl ketone in a minimal amount of dichloromethane or use it neat.

  • Add the solution of the arylhydrazone to the pre-prepared Eaton's reagent at room temperature with stirring.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize with a strong base (e.g., 10 M NaOH) until the solution is basic.

  • Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 1.

Section 5: Concluding Remarks

Improving the regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a challenge that often requires systematic optimization of reaction conditions. By understanding the interplay of steric and electronic factors and by methodically screening acid catalysts, solvents, and temperatures, researchers can significantly enhance the yield of the desired regioisomer. This guide provides a starting point for this optimization process, grounded in both mechanistic principles and practical laboratory experience.

References

Validation & Comparative

A Comparative Guide to Phenylhydrazines in Indole Synthesis: The Case of 5-Chloro-2-methoxyphenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Fischer indole synthesis stands as a cornerstone for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] The choice of the starting phenylhydrazine is a critical parameter that dictates the reaction's efficiency, regioselectivity, and overall success. This guide provides an in-depth technical comparison of 5-Chloro-2-methoxyphenylhydrazine against other commonly employed phenylhydrazines—phenylhydrazine, 4-methoxyphenylhydrazine, and 4-chlorophenylhydrazine—in the context of the Fischer indole synthesis.

The narrative that follows is built on a foundation of established chemical principles and supported by experimental data from peer-reviewed literature. We will explore the nuanced electronic and steric effects of the substituents on the phenylhydrazine ring and their profound impact on the reaction mechanism and outcomes.

The Decisive Role of Phenylhydrazine Substituents

The Fischer indole synthesis commences with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This intermediate then undergoes a[2][2]-sigmatropic rearrangement, a key step influenced by the electronic nature of the substituents on the phenyl ring.[3] Subsequent cyclization and elimination of ammonia afford the final indole product.[4]

The substituents on the phenylhydrazine ring play a pivotal role in modulating the electron density of the molecule, thereby influencing the rate and success of the[2][2]-sigmatropic rearrangement. Electron-donating groups (EDGs) generally accelerate this step by stabilizing the transition state, while electron-withdrawing groups (EWGs) can hinder it.

This guide will use the reaction of the selected phenylhydrazines with cyclohexanone as a model system to compare their performance. This reaction yields substituted 1,2,3,4-tetrahydrocarbazoles, providing a clear and consistent basis for comparison.

Comparative Performance Analysis

The following table summarizes the performance of 5-Chloro-2-methoxyphenylhydrazine and the selected alternative phenylhydrazines in the Fischer indole synthesis with cyclohexanone. It is important to note that reaction conditions can be optimized for each substrate to maximize yields.

Phenylhydrazine DerivativeSubstituent EffectsExpected ProductCatalyst/SolventReaction ConditionsYield (%)Reference(s)
5-Chloro-2-methoxyphenylhydrazineOrtho-EDG (-OCH₃), Meta-EWG (-Cl)8-Chloro-5-methoxy-1,2,3,4-tetrahydrocarbazoleAcetic AcidRefluxN/A*Inferred from[5]
PhenylhydrazineUnsubstituted1,2,3,4-TetrahydrocarbazoleAcetic AcidReflux, 1 hr76-85[6]
4-MethoxyphenylhydrazinePara-EDG (-OCH₃)6-Methoxy-1,2,3,4-tetrahydrocarbazoleAcetic Acid/HClNot specifiedHigh[5]
4-ChlorophenylhydrazinePara-EWG (-Cl)6-Chloro-1,2,3,4-tetrahydrocarbazoleAcetic AcidRefluxModerateInferred from[7]

*No specific yield has been reported in the literature for this exact reaction. The expected product and conditions are based on analogous reactions.

5-Chloro-2-methoxyphenylhydrazine: A Study in Regioselectivity and Reactivity

5-Chloro-2-methoxyphenylhydrazine presents a unique case with both an electron-donating methoxy group in the ortho position and an electron-withdrawing chloro group in the meta position (relative to the hydrazine moiety). The ortho-methoxy group is expected to activate the benzene ring, facilitating the[2][2]-sigmatropic rearrangement. However, it also introduces steric hindrance.

The position of the substituents is crucial for determining the regioselectivity of the cyclization. In the case of 2-substituted phenylhydrazines, cyclization typically occurs at the C6 position of the phenyl ring. For 2,5-disubstituted phenylhydrazines, the electronic nature of the substituents directs the cyclization. In the analogous reaction of 2-methoxy-4-nitrophenylhydrazine with cyclohexanone, the cyclization occurs to give 8-methoxy-6-nitro-1,2,3,4-tetrahydrocarbazole in 80% yield.[5] This strongly suggests that the reaction of 5-chloro-2-methoxyphenylhydrazine will yield 8-chloro-5-methoxy-1,2,3,4-tetrahydrocarbazole . The electron-withdrawing nature of the chlorine at the 5-position deactivates the adjacent carbon, favoring cyclization towards the methoxy-activated side of the ring.

Phenylhydrazine: The Unsubstituted Benchmark

The reaction of phenylhydrazine with cyclohexanone is a classic example of the Fischer indole synthesis, yielding 1,2,3,4-tetrahydrocarbazole in good to excellent yields (76-85%) under standard reflux conditions in acetic acid.[6] This serves as a reliable benchmark for evaluating the performance of substituted derivatives.

4-Methoxyphenylhydrazine: The Activated Substrate

The presence of a strong electron-donating methoxy group at the para-position significantly activates the phenyl ring. This facilitates the[2][2]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions compared to unsubstituted phenylhydrazine.[5] The reaction with cyclohexanone is expected to proceed smoothly to give 6-methoxy-1,2,3,4-tetrahydrocarbazole in high yield.

4-Chlorophenylhydrazine: The Deactivated Substrate

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of tetrahydrocarbazoles from the respective phenylhydrazines and cyclohexanone. These are designed to be self-validating, with characterization data provided for verification of the products.

General Experimental Workflow

The overall workflow for the Fischer indole synthesis of tetrahydrocarbazoles is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Phenylhydrazine and Cyclohexanone B Add Acid Catalyst (e.g., Acetic Acid) A->B C Heat Mixture to Reflux B->C D Monitor Reaction by TLC C->D E Cool and Precipitate D->E F Filter and Wash Solid E->F G Recrystallize Product F->G H Characterize Product (NMR, MS, etc.) G->H

Caption: General workflow for the Fischer indole synthesis of tetrahydrocarbazoles.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is adapted from the well-established procedure by Rogers and Corson.[6]

Materials:

  • Phenylhydrazine (10.8 g, 0.1 mol)

  • Cyclohexanone (9.8 g, 0.1 mol)

  • Glacial Acetic Acid (60 g, 1.0 mol)

  • Methanol for recrystallization

  • Decolorizing carbon

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone and glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • Slowly add phenylhydrazine dropwise over 1 hour.

  • Continue refluxing for an additional hour.

  • Pour the hot mixture into a beaker and allow it to cool, stirring to promote crystallization.

  • Cool the mixture in an ice bath and filter the solid product.

  • Wash the filter cake with water and then with 75% ethanol.

  • Air-dry the crude product.

  • Recrystallize the crude solid from methanol with the addition of decolorizing carbon to obtain pure 1,2,3,4-tetrahydrocarbazole.

Characterization (1,2,3,4-Tetrahydrocarbazole):

  • Appearance: Pale brown solid.

  • Melting Point: 116-118 °C.[8]

  • ¹H NMR (300 MHz, CDCl₃): δ 7.64 (br s, 1H), 7.49 (m, 1H), 7.29 (m, 1H), 7.08-7.71 (br m, 2H), 2.74 (br t, J = 6 Hz, 4H), 1.86-1.99 (br m, 4H).[8]

  • ¹³C NMR (75 MHz, CDCl₃): δ 134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.05.[8]

Protocol 2: Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

This protocol is based on the general Fischer-Borsche reaction.[5]

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Acetic Acid/HCl mixture

Procedure:

  • Combine 4-methoxyphenylhydrazine hydrochloride and cyclohexanone in a round-bottom flask.

  • Add a mixture of glacial acetic acid and a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Characterization (6-Methoxy-1,2,3,4-tetrahydrocarbazole):

  • ¹H NMR data is reported in the literature.

  • ¹³C NMR data is reported in the literature.

Protocol 3: Synthesis of 6-Chloro-1,2,3,4-tetrahydrocarbazole

This protocol is adapted from general procedures for the synthesis of halo-substituted tetrahydrocarbazoles.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, suspend 4-chlorophenylhydrazine hydrochloride in glacial acetic acid.

  • Add cyclohexanone and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to afford pure 6-chloro-1,2,3,4-tetrahydrocarbazole.

Characterization (6-Chloro-1,2,3,4-tetrahydrocarbazole):

  • Appearance: White to light yellow powder.[9]

  • Melting Point: 147-151 °C.[9]

  • ¹H and ¹³C NMR data are available in the literature.

Protocol 4: Proposed Synthesis of 8-Chloro-5-methoxy-1,2,3,4-tetrahydrocarbazole

This is a representative protocol based on analogous reactions, as specific literature for this synthesis is not available.

Materials:

  • 5-Chloro-2-methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

Procedure:

  • Combine this compound and cyclohexanone in glacial acetic acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker containing ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization (8-Chloro-5-methoxy-1,2,3,4-tetrahydrocarbazole):

  • Characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. The expected regiochemistry would place the chloro group at the 8-position and the methoxy group at the 5-position.

Mechanistic Insights and Causality

The observed differences in reactivity and yield can be rationalized by examining the electronic effects of the substituents on the key[2][2]-sigmatropic rearrangement step.

G cluster_substituents Substituent Effects on Rate-Determining Step A Phenylhydrazone B Ene-hydrazine (Protonated) A->B Tautomerization + H⁺ C [3,3]-Sigmatropic Rearrangement (Rate-determining) B->C Heat D Dienone-imine Intermediate C->D E Aminal D->E Rearomatization F Indole Product E->F -NH₃ EDG EDG (-OCH₃) Stabilizes transition state Increases reaction rate EDG->C EWG EWG (-Cl) Destabilizes transition state Decreases reaction rate EWG->C

Caption: Influence of substituents on the Fischer indole synthesis mechanism.

  • Electron-Donating Groups (EDGs): The methoxy group in 4-methoxyphenylhydrazine and 5-chloro-2-methoxyphenylhydrazine increases the electron density of the aromatic ring, which stabilizes the positively charged transition state of the[2][2]-sigmatropic rearrangement. This leads to a lower activation energy and a faster reaction rate.

  • Electron-Withdrawing Groups (EWGs): The chloro group in 4-chlorophenylhydrazine and 5-chloro-2-methoxyphenylhydrazine decreases the electron density of the ring, destabilizing the transition state of the rearrangement. This results in a higher activation energy and a slower reaction rate. In the case of 5-chloro-2-methoxyphenylhydrazine, the activating effect of the ortho-methoxy group is expected to overcome the deactivating effect of the meta-chloro group, leading to a moderately reactive substrate.

Conclusion

The choice of phenylhydrazine derivative is a critical consideration in the design of a Fischer indole synthesis. While unsubstituted phenylhydrazine provides a reliable route to indoles, the introduction of substituents allows for the synthesis of a diverse range of functionalized indole scaffolds.

  • 5-Chloro-2-methoxyphenylhydrazine is a promising substrate for the synthesis of 8-chloro-5-methoxy-substituted indoles, with the regioselectivity being controlled by the interplay of the electronic effects of its substituents.

  • 4-Methoxyphenylhydrazine is a highly activated substrate, ideal for rapid and high-yielding indole synthesis.

  • 4-Chlorophenylhydrazine , being deactivated, may require more optimization to achieve satisfactory yields but provides access to valuable chloro-substituted indoles.

This guide provides a framework for researchers to make informed decisions when selecting a phenylhydrazine for their specific synthetic targets. The provided protocols and comparative data serve as a valuable resource for the practical application of this venerable and versatile reaction.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Chloroindoles: A Yield-Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the indole scaffold remains a cornerstone of innovation.[1] Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its significance. Among the myriad of substituted indoles, 5-chloroindoles have emerged as particularly valuable intermediates, lending themselves to the creation of potent therapeutic agents. The introduction of a chlorine atom at the 5-position can significantly alter the physicochemical properties of the parent indole, influencing its binding affinity, metabolic stability, and overall pharmacological profile.

This guide provides a comparative analysis of prominent synthetic methodologies for accessing 5-chloroindoles. As a senior application scientist, my focus extends beyond a mere recitation of protocols. Herein, I will dissect the nuances of each method, offering insights into the underlying mechanisms and the rationale behind experimental choices, all supported by cited experimental data. Our exploration will center on a critical metric for any synthetic endeavor: yield .

The Synthetic Arsenal: Four Key Strategies for 5-Chloroindole Construction

We will delve into four classical and contemporary methods for indole synthesis, evaluating their efficacy in producing 5-chloroindoles:

  • The Fischer Indole Synthesis: A venerable and widely employed method.[2][3][4]

  • The Bartoli Indole Synthesis: A powerful tool for the synthesis of 7-substituted indoles, adaptable for other isomers.[5][6][7]

  • The Larock Indole Synthesis: A versatile palladium-catalyzed approach.[8][9]

  • The Madelung Indole Synthesis: A strong-base mediated cyclization.[1][10][11]

Beyond these core methods, we will also consider a highly efficient Halogen Exchange Reaction as a practical alternative for large-scale synthesis.

Comparative Yield Analysis

The following table summarizes reported yields for the synthesis of 5-chloroindoles and closely related analogues using the aforementioned methods. It is crucial to recognize that yields are highly substrate and condition dependent.

Synthesis MethodStarting MaterialsProductYield (%)Reference
Fischer Indole Synthesis 4-Chlorophenylhydrazine, Propiophenone5-Chloro-2-methyl-3-phenylindole99%[12]
Bartoli Indole Synthesis 2-Chloronitrobenzene, Propenyl Magnesium Bromide7-Chloro-3-methylindole53%[13]
Larock Indole Synthesis o-Bromoaniline, Serine-derived AlkyneChlorinated Tryptophan Derivative85%[14]
Madelung Indole Synthesis N-methyl-o-toluidine derivatives, Methyl Benzoate derivativesHalogenated N-methyl-2-phenylindoles50-90%[15]
Halogen Exchange 5-Bromoindole, Copper(I) Chloride5-Chloroindole85-90%[16][17]

In-Depth Methodological Review

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for constructing the indole nucleus.[2][3][4] The reaction proceeds by heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[2]

Mechanism & Rationale:

The accepted mechanism, first proposed by Robinson, involves the acid-catalyzed formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine.[12] A key[5][5]-sigmatropic rearrangement follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[3][4] The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[2] The acid facilitates both the initial hydrazone formation and the subsequent cyclization and dehydration steps.

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone Condensation Ketone_Aldehyde Ketone_Aldehyde Ketone_Aldehyde->Arylhydrazone Ene-hydrazine Ene-hydrazine Arylhydrazone->Ene-hydrazine Tautomerization Di-imine Di-imine Ene-hydrazine->Di-imine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized_Intermediate Di-imine->Cyclized_Intermediate Cyclization Indole Indole Cyclized_Intermediate->Indole Elimination of NH3 Bartoli_Indole_Synthesis cluster_start Starting Materials o-Nitroarene o-Nitroarene Nitrosoarene Nitrosoarene o-Nitroarene->Nitrosoarene + Vinyl Grignard Vinyl_Grignard Vinyl_Grignard Vinyl_Grignard->Nitrosoarene Adduct Adduct Nitrosoarene->Adduct + Vinyl Grignard Rearranged_Intermediate Rearranged_Intermediate Adduct->Rearranged_Intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Product Cyclized_Product Rearranged_Intermediate->Cyclized_Product Cyclization Indole Indole Cyclized_Product->Indole Aromatization Larock_Indole_Synthesis cluster_start Starting Materials o-Haloaniline o-Haloaniline Aryl-Pd(II) Aryl-Pd(II) o-Haloaniline->Aryl-Pd(II) Alkyne Alkyne Alkyne_Complex Alkyne_Complex Alkyne->Alkyne_Complex Pd(0) Pd(0) Pd(0)->Aryl-Pd(II) Oxidative Addition Aryl-Pd(II)->Alkyne_Complex Alkyne Coordination Vinyl-Pd(II) Vinyl-Pd(II) Alkyne_Complex->Vinyl-Pd(II) Migratory Insertion Cyclized_Pd_Intermediate Cyclized_Pd_Intermediate Vinyl-Pd(II)->Cyclized_Pd_Intermediate Intramolecular Cyclization Indole Indole Cyclized_Pd_Intermediate->Indole Reductive Elimination Indole->Pd(0) Madelung_Indole_Synthesis N-Phenylamide N-Phenylamide Dianion Dianion N-Phenylamide->Dianion Strong Base Cyclized_Intermediate Cyclized_Intermediate Dianion->Cyclized_Intermediate Intramolecular Cyclization Indole Indole Cyclized_Intermediate->Indole Dehydration Halogen_Exchange 5-Bromoindole 5-Bromoindole Intermediate_Complex Intermediate_Complex 5-Bromoindole->Intermediate_Complex Coordination CuCl CuCl CuCl->Intermediate_Complex 5-Chloroindole 5-Chloroindole Intermediate_Complex->5-Chloroindole Halogen Exchange

References

Mechanistic comparison of Fischer indole synthesis with other indole syntheses

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Indole Synthesis Selection

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. The venerable Fischer indole synthesis, discovered in 1883, has long been a workhorse for constructing this privileged heterocycle. However, a nuanced understanding of its mechanism in comparison to other classical indole syntheses is crucial for researchers and drug development professionals to make informed decisions in their synthetic strategies. This guide provides an in-depth mechanistic comparison of the Fischer indole synthesis with the Reissert, Bischler-Möhlau, and Madelung syntheses, supported by experimental data and protocols to illuminate the practical advantages and limitations of each approach.

The Fischer Indole Synthesis: A Mechanistic Deep Dive

The Fischer indole synthesis is a robust and versatile method that proceeds by heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][2] The choice of catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) being effective.[1][3]

The reaction begins with the formation of an arylhydrazone, which then tautomerizes to its enamine form. The key step is a[1][1]-sigmatropic rearrangement of the protonated enamine, which is followed by the loss of ammonia and aromatization to furnish the indole ring.[1]

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst Cyclized_Intermediate Cyclized Intermediate Rearrangement->Cyclized_Intermediate Cyclization Indole Indole Cyclized_Intermediate->Indole Elimination of NH₃ Reissert_Indole_Synthesis cluster_start Starting Materials o_Nitrotoluene o-Nitrotoluene Condensation_Product Ethyl o-nitrophenylpyruvate o_Nitrotoluene->Condensation_Product Base (e.g., NaOEt) Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Condensation_Product Reduction Reductive Cyclization (e.g., Zn/Acetic Acid) Condensation_Product->Reduction Indole_Acid Indole-2-carboxylic acid Reduction->Indole_Acid Indole Indole Indole_Acid->Indole Decarboxylation (Heat) Bischler_Mohlau_Indole_Synthesis cluster_start Starting Materials alpha_Bromoacetophenone α-Bromoacetophenone Intermediate_4 Intermediate 4 alpha_Bromoacetophenone->Intermediate_4 Aniline Aniline (excess) Aniline->Intermediate_4 Cyclization Electrophilic Cyclization Intermediate_4->Cyclization Intermediate_5 Intermediate 5 Cyclization->Intermediate_5 Indole 2-Aryl-Indole Intermediate_5->Indole Aromatization & Tautomerization Madelung_Indole_Synthesis cluster_start Starting Materials N_Phenylamide N-Phenylamide Deprotonation Deprotonation (Strong Base) N_Phenylamide->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Indole Indole Intermediate->Indole Hydrolysis

References

A Researcher's Guide to Substituent Effects on Phenylhydrazine in the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Reaction

First discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most robust and widely utilized methods for constructing the indole nucleus, a privileged scaffold in countless natural products, pharmaceuticals, and agrochemicals.[1][2][3] The reaction's power lies in its convergent nature, assembling the bicyclic aromatic system from two relatively simple acyclic precursors: an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[4] While the overall transformation is well-established, the success, rate, and regiochemical outcome of the synthesis are profoundly dictated by the electronic and steric nature of substituents on the phenylhydrazine ring.

This guide provides an in-depth analysis of these substituent effects, offering a comparative framework grounded in mechanistic principles and experimental observations. It is designed for researchers, medicinal chemists, and process development scientists who seek to optimize existing Fischer indole protocols or rationally design new synthetic routes.

The Core Mechanism: A Cascade of Acid-Catalyzed Events

Understanding the influence of substituents first requires a firm grasp of the reaction mechanism. The process is an elegant cascade of equilibria and rearrangements, initiated by an acid catalyst, which can be either a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃).[1][2]

The key stages are:

  • Phenylhydrazone Formation: A reversible condensation between the phenylhydrazine and the carbonyl compound.

  • Tautomerization: The phenylhydrazone isomerizes to the more reactive ene-hydrazine tautomer.[1][5]

  • [6][6]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes the key C-C bond-forming step, a[6][6]-sigmatropic rearrangement, to produce a di-imine intermediate.[7] This step breaks the aromaticity of the benzene ring temporarily.

  • Rearomatization & Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack by the newly formed enamine nitrogen onto the imine carbon, forming a five-membered ring aminal.[1][6]

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[1]

Fischer_Indole_Mechanism cluster_start Start1 Phenylhydrazine Hydrazone Phenylhydrazone Start1->Hydrazone + Acid (cat.) Start2 Aldehyde or Ketone Start2->Hydrazone + Acid (cat.) EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) EneHydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine C-C Bond Formation Aminal Cyclic Aminal Diimine->Aminal Rearomatization & Cyclization Indole Aromatic Indole Aminal->Indole - NH3

Caption: Core mechanism of the Fischer Indole Synthesis.

The rate-determining step is typically the irreversible[6][6]-sigmatropic rearrangement. It is at this stage that the electronic properties of the phenylhydrazine ring exert their most significant influence.

Electronic Effects: A Tale of Two Influences

The electronic nature of substituents on the phenylhydrazine ring directly impacts the nucleophilicity of the aromatic ring and the stability of the intermediates, thereby controlling the reaction rate and, in some cases, its viability.

Electron-Donating Groups (EDGs)

Substituents such as methoxy (-OCH₃), alkyl (-CH₃), and hydroxyl (-OH) groups increase the electron density of the phenyl ring through resonance or inductive effects. This enhancement has a dual, and somewhat conflicting, effect:

  • Rate Acceleration: The[6][6]-sigmatropic rearrangement can be viewed as an intramolecular electrophilic attack by the ene-hydrazine's vinyl carbon onto the aromatic ring. By increasing the electron density of the ring, EDGs make it more nucleophilic, thus accelerating this key bond-forming step.[8] Consequently, phenylhydrazines bearing EDGs generally react faster and under milder conditions. For example, the reaction of 4-methoxyphenylhydrazine proceeds more readily than that of 4-chlorophenylhydrazine.[9]

  • Competing N-N Bond Cleavage: A significant caveat exists. While EDGs facilitate the desired rearrangement, they also weaken the N-N bond in the protonated ene-hydrazine intermediate.[10] If an EDG is excessively powerful, it can overly stabilize the carbocation formed upon heterolytic cleavage of the N-N bond. This diverts the reaction down an unproductive pathway, leading to cleavage products instead of the indole, causing the reaction to fail or give low yields.[10][11] This is a critical consideration for substrates with multiple or very strong donating groups.

EDG_Effect Start Ene-hydrazine with EDG TS_Sigmatropic [3,3] TS Stabilized Start->TS_Sigmatropic Desired Pathway TS_Cleavage N-N Cleavage TS Stabilized Start->TS_Cleavage Competing Pathway (Favored by strong EDGs) Product Indole Formation (Accelerated) TS_Sigmatropic->Product Failure Side Products (Reaction Failure) TS_Cleavage->Failure

Caption: Dual influence of Electron-Donating Groups (EDGs).

Electron-Withdrawing Groups (EWGs)

Conversely, substituents like nitro (-NO₂), cyano (-CN), and halides (-Cl, -Br) pull electron density away from the phenyl ring. This deactivation has a more straightforward, albeit detrimental, effect on the reaction.

By reducing the nucleophilicity of the aromatic ring, EWGs significantly slow down the rate of the[6][6]-sigmatropic rearrangement.[8] Reactions involving phenylhydrazines with strong EWGs often require harsher conditions (higher temperatures, stronger acids) and typically result in lower yields.[8] In extreme cases, the reaction may not proceed at all.[8] For instance, attempts to synthesize 3-aminoindoles, where the substituent is strongly electron-donating, often fail under standard protic acid conditions due to competing pathways.[10]

Regioselectivity with meta-Substituted Phenylhydrazines

When a substituent is in the meta position on the phenylhydrazine ring, two different ortho carbons are available for cyclization, potentially leading to a mixture of 4- and 6-substituted indoles. The electronic nature of the substituent plays a crucial role in directing the regiochemical outcome.

  • With Electron-Donating Groups: An EDG at the C3 position of the phenylhydrazine ring preferentially directs the cyclization to the C6 position of the hydrazine (which is para to the EDG). This leads to the 6-substituted indole as the major product.[8][9] This preference is attributed to the greater stabilization of the partial positive charge that develops at the para position during the electrophilic attack of the sigmatropic rearrangement.

  • With Electron-Withdrawing Groups: An EWG at the C3 position offers poor regiochemical control. Since the group deactivates both ortho positions, selectivity is often low, resulting in a mixture of 4- and 6-substituted indoles .[8] If the EWG is particularly bulky, steric hindrance may favor cyclization at the less hindered C6 position, leading to the 6-substituted indole.[8]

Regioselectivity cluster_input cluster_pathways cluster_products meta_hydrazine meta-Substituted Phenylhydrazine path_4 Attack at C2 meta_hydrazine->path_4 path_6 Attack at C6 meta_hydrazine->path_6 indole_4 4-Substituted Indole path_4->indole_4 note2 Mixture if substituent is EWG path_4->note2 indole_6 6-Substituted Indole path_6->indole_6 note1 Major product if substituent is EDG path_6->note1

References

A Senior Application Scientist's Guide to Catalyst Efficacy in the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and professionals in drug development, the Fischer indole synthesis stands as a venerable yet persistently relevant reaction for constructing the indole nucleus—a privileged scaffold in medicinal chemistry.[1] Discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazone derived from a ketone or aldehyde is a cornerstone of heterocyclic chemistry.[1][2] The choice of acid catalyst is a critical parameter that profoundly influences reaction efficiency, yield, and sometimes, regioselectivity.[3][4]

This guide provides an in-depth comparison of the efficacy of various catalysts for the Fischer indole synthesis. Moving beyond a simple recitation of options, we will delve into the causality behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Mechanistic Heart of the Reaction: A Catalyst's Role

The Fischer indole synthesis proceeds through a series of well-established steps, each facilitated by the acid catalyst. Understanding this mechanism is key to appreciating why different catalysts exhibit varying levels of efficacy.

The reaction commences with the formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound. The acid catalyst then protonates the imine, facilitating tautomerization to the crucial enehydrazine intermediate. This intermediate undergoes the rate-determining step: a-sigmatropic rearrangement, which forms a new carbon-carbon bond and transiently disrupts the aromaticity of the benzene ring.[5][6] Subsequent rearomatization, intramolecular cyclization to form an aminal, and the elimination of ammonia ultimately yield the stable indole ring.[7][8]

A catalyst's primary roles are to:

  • Promote the formation of the hydrazone.

  • Facilitate the tautomerization to the enehydrazine.

  • Catalyze the-sigmatropic rearrangement and subsequent cyclization steps.[3]

The effectiveness of a catalyst is tied to its ability to perform these roles efficiently without promoting unwanted side reactions, such as decomposition or polymerization.[9]

Fischer_Indole_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4 & 5: Cyclization & Elimination Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone + Carbonyl Ketone Ketone/Aldehyde Ketone->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine H+ Catalyst Diimine Di-imine Intermediate Enehydrazine->Diimine Heat, H+ Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Cyclization Indole Indole Product Aminal->Indole - NH3, H+ Experimental_Workflow start Start reactants Mix Arylhydrazine, Ketone/Aldehyde, & Catalyst start->reactants reaction Heat Reaction Mixture (Conventional or MW) reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup monitoring->workup Complete filtration Filter to Remove Heterogeneous Catalyst workup->filtration Heterogeneous extraction Aqueous Workup/ Extraction workup->extraction Homogeneous filtration->extraction purification Purify Crude Product (Recrystallization/Chromatography) extraction->purification product Isolated Indole purification->product

References

A Comparative Guide to Navigating the Abnormal Reactivity of Methoxy-Substituted Phenylhydrazones in the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a foundational reaction in heterocyclic chemistry discovered by Emil Fischer in 1883, remains a stalwart for constructing the indole nucleus, a privileged scaffold in numerous pharmaceuticals and biologically active natural products.[1][2] The reaction's elegance lies in its straightforward approach: the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine and a carbonyl compound, to yield an indole.[3][4] However, the predictability of this reaction can be significantly challenged by the nature of substituents on the phenylhydrazine ring.

This guide provides an in-depth analysis of the anomalous reactivity observed with methoxy-substituted phenylhydrazones, a common challenge for researchers synthesizing methoxy-indoles, which are key components of many important molecules.[5][6] We will dissect the mechanistic underpinnings of this abnormal reactivity, compare it with the canonical Fischer indole pathway, and provide field-proven experimental protocols to mitigate undesirable side reactions and optimize the synthesis of the desired methoxy-indole products.

The Canonical Fischer Indole Synthesis: A Mechanistic Benchmark

To appreciate the deviations caused by methoxy substituents, we must first understand the well-established mechanism of the Fischer indole synthesis.[2][3] The process is a cascade of elegant chemical transformations initiated by acid catalysis.

The key steps are:

  • Phenylhydrazone Formation: Condensation of a phenylhydrazine with an aldehyde or ketone.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine form.

  • [7][7]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step, where the enamine undergoes a concerted rearrangement.

  • Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and aromatizes to form the stable indole ring.[8]

Below is a visual representation of this classical pathway.

G cluster_start Step 1: Phenylhydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4: Cyclization & Aromatization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Carbonyl - H2O Carbonyl Carbonyl Enamine Enamine Phenylhydrazone->Enamine H+ Dienone-imine Dienone-imine Intermediate Enamine->Dienone-imine Cyclized_Intermediate Cyclized Intermediate Dienone-imine->Cyclized_Intermediate H+ Indole Indole Cyclized_Intermediate->Indole - NH4+

Caption: The canonical mechanism of the Fischer Indole Synthesis.

The Methoxy Anomaly: When the Expected Pathway Derails

The presence of a methoxy group, particularly at the ortho position of the phenylhydrazone, can dramatically alter the course of the Fischer indole synthesis, leading to what is often termed "abnormal" or "unexpected" products.[9][10] Pioneering work by Ishii and Murakami extensively documented this phenomenon, revealing that instead of the anticipated 7-methoxyindole, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with ethanolic HCl predominantly yields ethyl 6-chloroindole-2-carboxylate.[7][11]

This abnormal reaction stems from a cyclization that occurs on the same side as the methoxy substituent, which is then displaced by a nucleophile present in the reaction medium—in this case, a chloride ion from the HCl catalyst.[9][12]

The proposed mechanism for this abnormal reactivity involves the formation of a key cationic intermediate that is susceptible to nucleophilic attack. The choice of acid catalyst plays a pivotal role in the product distribution. While Brønsted acids like HCl readily provide a nucleophile (Cl-), leading to halogenated byproducts, the outcome can be different with Lewis acids.[9][12] For instance, zinc chloride (ZnCl₂) can also lead to chlorinated indoles, sometimes at different positions, while boron trifluoride (BF₃) might promote rearrangement of the methoxy group instead of substitution.[9]

G cluster_start Starting Material cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_abnormal Abnormal Pathway (e.g., with HCl) cluster_normal Normal Pathway 2-Methoxy-phenylhydrazone 2-Methoxy-phenylhydrazone Dienone-imine_Methoxy Dienone-imine Intermediate 2-Methoxy-phenylhydrazone->Dienone-imine_Methoxy Cationic_Intermediate Key Cationic Intermediate Dienone-imine_Methoxy->Cationic_Intermediate Cyclization towards -OMe side 7-Methoxyindole Normal Product (7-Methoxyindole) Dienone-imine_Methoxy->7-Methoxyindole Cyclization away from -OMe side 6-Chloroindole Abnormal Product (e.g., 6-Chloroindole) Cationic_Intermediate->6-Chloroindole + Cl- - MeOH

Caption: Competing pathways in the Fischer synthesis of 2-methoxyphenylhydrazones.

Comparative Analysis: Mitigating Abnormal Reactivity

The key to successfully synthesizing methoxy-indoles via the Fischer route lies in the judicious choice of the acid catalyst. The goal is to promote the desired cyclization while suppressing the formation of the cationic intermediate that leads to substitution of the methoxy group.

CatalystTypical Outcome with 2-MethoxyphenylhydrazoneRationale
Ethanolic HCl Major: 6-Chloroindole; Minor: 7-MethoxyindoleBrønsted acid protonates the methoxy group, facilitating its elimination and subsequent substitution by the chloride nucleophile.[7][9]
Zinc Chloride (ZnCl₂) in Acetic Acid Can produce 5-chloroindoles and other byproductsLewis acid coordinates to the methoxy oxygen, but can still promote halogen substitution, often with different regioselectivity.[9]
Polyphosphoric Acid (PPA) Generally favors the "normal" 7-methoxyindole productStrong Brønsted acid with a non-nucleophilic counter-ion. It effectively catalyzes the cyclization without providing a competing nucleophile to displace the methoxy group.[1][13]
p-Toluenesulfonic Acid (p-TSA) Often favors the "normal" 7-methoxyindole productSimilar to PPA, it is a strong Brønsted acid with a non-nucleophilic counter-ion, reducing the likelihood of substitution reactions.[2][10]

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical implications of catalyst choice, we present two comparative protocols for the synthesis of ethyl 7-methoxyindole-2-carboxylate from ethyl pyruvate 2-methoxyphenylhydrazone.

Protocol 1: "Abnormal" Synthesis using Ethanolic HCl (Illustrative)

This protocol is expected to yield the 6-chloroindole as the major product.

  • Hydrazone Formation: In a round-bottom flask, dissolve 2-methoxyphenylhydrazine hydrochloride (1 eq.) in ethanol. Add sodium acetate (1.1 eq.) and stir for 15 minutes. Add ethyl pyruvate (1 eq.) and stir at room temperature for 1 hour. The phenylhydrazone can be isolated by filtration or used directly.

  • Indolization: To the crude phenylhydrazone, add a saturated solution of HCl in absolute ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography on silica gel.

Expected Outcome: The major product will be ethyl 6-chloroindole-2-carboxylate, with a smaller amount of the desired ethyl 7-methoxyindole-2-carboxylate.[9]

Protocol 2: Optimized Synthesis using Polyphosphoric Acid (PPA)

This protocol is designed to favor the formation of the desired 7-methoxyindole.

  • Hydrazone Formation: Prepare the ethyl pyruvate 2-methoxyphenylhydrazone as described in Protocol 1 and isolate the crude product.

  • Indolization: In a separate flask, heat polyphosphoric acid (PPA) to ~80°C with mechanical stirring.

  • Reaction: Add the crude phenylhydrazone portion-wise to the hot PPA. Maintain the temperature and continue stirring. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture slightly and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction & Purification: Neutralize the aqueous slurry with a strong base (e.g., 50% NaOH) while cooling in an ice bath. Extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography.

Expected Outcome: This method should yield ethyl 7-methoxyindole-2-carboxylate as the major product, minimizing the formation of halogenated byproducts.[1][6]

G cluster_workflow Comparative Experimental Workflow cluster_protocol1 Protocol 1: Ethanolic HCl cluster_protocol2 Protocol 2: PPA Start Ethyl Pyruvate 2-Methoxyphenylhydrazone Reflux_HCl Reflux in Ethanolic HCl Start->Reflux_HCl Heat_PPA Heat in Polyphosphoric Acid (PPA) Start->Heat_PPA Product_Mix_1 Product Mixture: Major: 6-Chloroindole Minor: 7-Methoxyindole Reflux_HCl->Product_Mix_1 Product_2 Major Product: 7-Methoxyindole Heat_PPA->Product_2

Caption: Workflow comparison for synthesizing 7-methoxyindoles.

Conclusion and Recommendations

The Fischer indole synthesis, while powerful, requires careful consideration of substrate electronics and reaction conditions. The "abnormal" reactivity of ortho-methoxy-substituted phenylhydrazones is a classic example of how a seemingly innocuous substituent can divert a reaction down an unexpected path.

For researchers and drug development professionals aiming to synthesize methoxy-indoles, the key takeaways are:

  • Avoid Protic Acids with Nucleophilic Counter-ions: Using catalysts like HCl or HBr with methoxy-phenylhydrazones is highly likely to produce halogenated byproducts.

  • Embrace Non-Nucleophilic Acid Catalysts: Polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TSA) are superior choices for promoting the desired cyclization while minimizing side reactions.[1][10]

  • Consider Lewis Acids Cautiously: While Lewis acids like ZnCl₂ and BF₃ can be effective, they may introduce their own set of side reactions, including rearrangements or different substitution patterns, and should be optimized on a case-by-case basis.[9][12]

By understanding the underlying mechanisms and making informed choices about catalysts, chemists can successfully navigate the complexities of the Fischer indole synthesis and efficiently access valuable methoxy-indole scaffolds for their research and development endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-methoxyphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Chloro-2-methoxyphenylhydrazine hydrochloride (CAS No. 5446-16-2). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the protection of personnel, the environment, and adherence to regulatory standards. This guide synthesizes technical data, field-proven insights, and regulatory requirements to establish a self-validating system for hazardous waste management in the laboratory.

Foundational Principles: Understanding the Hazard

This compound is a substituted hydrazine derivative.[1] Hydrazine and its derivatives are recognized for their potential toxicity and are often treated as hazardous substances.[1][2] While specific toxicity data for this compound is limited, the general profile of hydrazines necessitates cautious handling and disposal.[2][3] They can be toxic if inhaled, ingested, or absorbed through the skin, and many are suspected carcinogens.[1][4][5] Therefore, all waste containing this compound must be managed as hazardous waste.[6]

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of hazardous chemical waste generated in laboratories.[7][8][9][10] These regulations, under the Resource Conservation and Recovery Act (RCRA), mandate a "cradle to grave" management system, meaning waste is regulated from the point of generation to its final disposal.[11]

Key Hazard Information:

PropertyValue/InformationSource
CAS Number 5446-16-2[12]
Molecular Formula C₇H₁₀Cl₂N₂O
Molecular Weight 209.07 g/mol [12]
Appearance Solid
GHS Classification UN#: 2811, Class: 6.1 (Toxic)[13]
Primary Hazards Potential toxicity, skin/eye irritant.[3][14][15] Hydrazine derivatives are often suspected carcinogens.[1]

Pre-Disposal: Segregation and Containment

Proper disposal begins long before the waste leaves the laboratory. The principles of waste minimization, segregation, and proper containment are paramount to ensuring safety and compliance.[8][16]

Waste Minimization

Before beginning any experiment, researchers should consider methods to reduce the volume of hazardous waste generated. This can include reducing the scale of operations or reusing surplus materials where appropriate and safe.[8]

Waste Segregation at the Source

Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals can react violently, producing toxic gases or creating a fire or explosion hazard.[17][18]

Segregation Logic:

  • Solid Waste: Collect contaminated solids (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container.

  • Sharps: Any sharps (needles, broken glass) contaminated with the compound must be placed in a puncture-resistant sharps container.[8][18]

G cluster_generation Point of Generation cluster_decision Segregation Decision cluster_containers Designated Waste Containers Waste 5-Chloro-2-methoxyphenylhydrazine hydrochloride Waste Generated Decision What is the physical state? Waste->Decision Solid Solid Hazardous Waste (Contaminated PPE, etc.) Decision->Solid Solid Liquid Liquid Hazardous Waste (Aqueous/Solvent Solutions) Decision->Liquid Liquid Sharps Sharps Waste (Needles, Glassware) Decision->Sharps Sharp

Container Management

Proper container selection and labeling are critical OSHA and EPA requirements.[7][8][11]

  • Compatibility: Use containers that are chemically compatible with hydrazine derivatives. High-density polyethylene (HDPE) or glass containers are generally suitable for liquids. Do not use metal containers for acidic solutions.[7][19]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").[10][17] List all components of a mixture, including solvents and their approximate percentages.[17]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[11] This prevents spills and the release of harmful vapors.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for accumulating and preparing this compound waste for pickup by your institution's authorized hazardous waste management service.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory coat or chemical-resistant apron.

  • Chemical-resistant gloves (e.g., nitrile).[6]

  • ANSI Z87.1-compliant safety goggles or a face shield.[3][6]

Protocol Steps:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA at or near the point of waste generation (e.g., in a fume hood or a designated cabinet).[16][17] This area must be under the control of laboratory personnel.

  • Prepare the Waste Container:

    • Select a clean, appropriate waste container as described in Section 2.3.

    • Affix a hazardous waste label. Fill in the generator's name, lab location, and the date you first add waste to the container.

  • Accumulate Waste:

    • Carefully transfer waste into the designated container, avoiding splashes or spills.

    • For solid waste, place contaminated items directly into the solid waste container.

    • For liquid waste, use a funnel to prevent spills.

    • Immediately close the container lid tightly after adding waste.

  • Update the Label: As you add waste, update the container label with the chemical constituents and their estimated percentages.

  • Storage in SAA:

    • Store the container in the designated SAA.

    • Ensure incompatible waste types are segregated within the SAA.[17] For example, keep acidic waste away from bases and oxidizers away from flammable materials.[17][20]

  • Requesting Disposal:

    • Once the container is full or you have finished the project generating this waste stream, complete the hazardous waste label by signing and dating it.

    • Follow your institution's specific procedures to request a waste pickup from the EHS department or their designated contractor.[16] Do not move the waste to a central storage area yourself.

Emergency Procedures: Spills and Exposures

Accidents can happen, and preparedness is key. All laboratory personnel must be familiar with emergency procedures.

Spill Cleanup

For a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles. Respiratory protection may be necessary depending on the spill size and ventilation.[3]

  • Containment: Gently cover the spill with an absorbent material suitable for chemical spills to prevent dust from becoming airborne.

  • Collection: Carefully sweep the material into a designated hazardous waste container.[14][21] Avoid creating dust.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and water. Collect all cleanup materials (wipes, absorbent pads) as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For large spills, or any spill of liquid containing this compound, evacuate the area immediately and contact your institution's emergency response team.[6] Do not attempt to clean it up yourself.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4][6][14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][14]

  • Inhalation: Move the affected person to fresh air immediately.[14]

  • Ingestion: Rinse the mouth with water.[14]

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department. [6][14] Provide the Safety Data Sheet (SDS) to the responding medical personnel.

Advanced Topic: Chemical Inactivation (For EHS Professionals)

Disclaimer: Chemical inactivation should only be performed by trained EHS professionals or under their direct supervision in a controlled environment. It is not a standard laboratory disposal procedure.

Hydrazine and its derivatives are strong reducing agents and can be chemically degraded through oxidation.[20] This process can render the waste less hazardous before final disposal.

  • Oxidizing Agents: Solutions of sodium hypochlorite, calcium hypochlorite, or hydrogen peroxide can be used to destroy dilute hydrazine solutions.[2][20]

  • Reaction Conditions: The reaction with hypochlorite is optimal at a pH between 5 and 8.[20] For hydrogen peroxide oxidation, the reaction can be catalyzed by a trace amount of copper sulfate.[20][22]

  • Caution: These reactions can be exothermic and may produce gaseous byproducts. Incomplete oxidation of substituted hydrazines can sometimes lead to the formation of other hazardous compounds, such as N-nitrosoalkylamines.[2][23] Therefore, this method requires careful control and analysis.

G cluster_input Input Waste cluster_process Treatment Process cluster_output Output Waste Dilute Hydrazine Waste Solution Oxidant Add Oxidizing Agent (e.g., H₂O₂, NaOCl) + Catalyst (e.g., Cu²⁺) Waste->Oxidant Reaction Controlled Reaction (Monitor pH, Temp) Oxidant->Reaction Products Less Hazardous Products (e.g., N₂, H₂O) + Byproducts Reaction->Products FinalDisposal Dispose via Standard Procedures Products->FinalDisposal

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By adhering to the principles of segregation, containment, and regulatory compliance, researchers protect themselves, their colleagues, and the environment. This guide provides the necessary framework, but it is the diligent application of these procedures in every laboratory that builds a deep and lasting culture of safety.

References

A Researcher's Guide to Personal Protective Equipment for Handling 5-Chloro-2-methoxyphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond the mere provision of a product. This guide is designed to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling 5-Chloro-2-methoxyphenylhydrazine hydrochloride. Our commitment to your safety is paramount, and this document serves as a procedural, step-by-step resource to ensure you are adequately protected.

The core philosophy of this guide is not just to list personal protective equipment (PPE), but to explain the causality behind each recommendation. Understanding the "why" transforms a checklist into a dynamic and intelligent safety protocol.

Understanding the Risks: A Proactive Approach to Safety

The primary hazards associated with similar hydrazine compounds, and therefore to be considered for this compound, include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[4][6]

  • Sensitization: May cause an allergic skin reaction.[4]

  • Long-term Health Effects: Suspected of causing genetic defects and may cause cancer.[4]

Given these potential hazards, a multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential.

The Last Line of Defense: Selecting the Appropriate PPE

While engineering controls such as fume hoods are the primary means of protection, PPE is your last and most personal line of defense. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent dermal absorption, which is a significant route of exposure for hydrazines.[1][2] Nitrile gloves are a common and effective choice for handling small quantities.[7] For prolonged or large-volume work, heavier neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart.
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and aerosols, preventing contact with the mucous membranes of the eyes, which can lead to serious irritation or burns.[1][2][8] A face shield is recommended when there is a higher potential for splashing.[1]
Body Protection Fire/flame-resistant lab coat.A lab coat is the minimum requirement to protect skin and personal clothing from contamination.[1][7] Flame-resistant material is an added precaution due to the general reactivity of some hydrazines.
Respiratory Protection Use within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[1][7] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used by trained and fit-tested personnel.[8]
Procedural Guidance: A Step-by-Step Approach to Safety

1. Preparation and Donning of PPE

Before entering the designated handling area, it is crucial to don your PPE in the correct order to ensure complete protection.

G cluster_donning Donning PPE Workflow Lab Coat Lab Coat Safety Goggles Safety Goggles Lab Coat->Safety Goggles Gloves Gloves Safety Goggles->Gloves

Figure 1: Recommended sequence for donning PPE.
  • Step 1: Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Step 2: Safety Goggles/Face Shield: Put on your safety goggles. If a face shield is required, it should be worn over the goggles.

  • Step 3: Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

2. Handling this compound

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][7] Use spark-proof tools and avoid the formation of dust and aerosols.[8]

3. Doffing and Disposal of Contaminated PPE

The process of removing PPE is as critical as putting it on. Improper removal can lead to cross-contamination.

G cluster_doffing Doffing PPE Workflow Gloves Gloves Safety Goggles Safety Goggles Gloves->Safety Goggles Lab Coat Lab Coat Safety Goggles->Lab Coat

Figure 2: Recommended sequence for doffing PPE.
  • Step 1: Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Step 2: Safety Goggles/Face Shield: Remove your eye and face protection by handling the strap or earpieces.

  • Step 3: Lab Coat: Remove your lab coat, folding the contaminated side inward. Place it in a designated container for laundering or disposal, according to your institution's policies.

  • Step 4: Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]

4. Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[9]

5. Disposal Plan

All waste contaminated with this compound, including used PPE, must be disposed of as hazardous chemical waste.[9][10] Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.[11]

Conclusion: A Commitment to a Safer Scientific Community

This guide provides a foundational framework for the safe handling of this compound. However, it is not a substitute for a comprehensive, site-specific risk assessment and training. By understanding the rationale behind each safety precaution, you, the researcher, are empowered to make informed decisions that protect not only yourself but also your colleagues and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.